Inhibition of HSP90 by onalespib has a multi-faceted impact on cancer cells, as illustrated in the following pathway:
The downstream effects of this mechanism include:
A key application of this compound is in combination therapies, where it shows synergistic effects by sensitizing cancer cells to other treatments. The table below summarizes evidence from preclinical studies.
| Combination Therapy | Cancer Model(s) | Observed Synergistic Effect |
|---|---|---|
| Radiotherapy [3] | Colorectal (HCT116), Radioresistant (A431) | Substantial tumor growth delay, prolonged survival; increased DNA damage (γH2AX) & apoptosis. |
| Tyrosine Kinase Inhibitors (e.g., Crizotinib, Erlotinib) [6] | Non-Small Cell Lung Cancer (NSCLC) (H2228, HCC827) | Delayed emergence of resistance to TKIs; suppressed multiple resistance mechanisms. | | Temozolomide [1] [2] | Glioblastoma (GBM) cell lines & patient-derived GSCs | Enhanced survival in zebrafish and mouse xenograft models; depleted EGFRvIII mutant. | | Cisplatin [5] | Ovarian (A2780, SKOV3), Head & Neck (H314) | Overcame cisplatin resistance; increased DNA damage, apoptosis, and reduced cell migration. | | ¹⁷⁷Lu-DOTATATE (PRRT) [4] | Neuroendocrine Tumor (NET) (BON, NCI-H727) | SSTR-specific synergistic effect; downregulated EGFR and increased caspase 3/7 activity. |
For researchers aiming to validate the effects of this compound, here are methodologies for key experiments from the cited literature.
Cell Viability and Proliferation (XTT/WST-1 Assay)
Colony Formation Assay (Clonogenic Survival)
Analysis of Protein Expression (Western Blot)
Analysis of Apoptosis (Annexin V/Flow Cytometry)
This compound exhibits a favorable pharmacological profile for a targeted agent [1] [7] [2].
AT13387 is a potent, second-generation heat shock protein 90 (HSP90) inhibitor discovered using fragment-based drug design by Astex Pharmaceuticals. This whitepaper details the comprehensive scientific and development journey of AT13387, from its initial discovery through to ongoing clinical trials. AT13387 demonstrates high binding affinity (Kd = 0.71 nM) to the N-terminal ATPase domain of HSP90 and exhibits prolonged pharmacodynamic effects both in vitro and in vivo. Its mechanism involves disrupting the HSP90 chaperone function, leading to proteasomal degradation of numerous oncogenic client proteins critical for cancer cell survival and proliferation. Preclinical data shows particular efficacy in models of non-small cell lung cancer (NSCLC), melanoma, nasopharyngeal carcinoma, and gastrointestinal stromal tumors (GIST), especially in overcoming resistance to targeted therapies. The compound's favorable pharmacokinetic profile and extended target suppression support less frequent dosing regimens, potentially enhancing therapeutic utility while minimizing toxicity. This guide provides researchers and drug development professionals with detailed experimental protocols, quantitative data analyses, and visualizations of the key biological pathways and synthetic processes involved in AT13387 development.
Heat shock protein 90 (HSP90) is a ubiquitously expressed molecular chaperone that plays a critical role in cellular proteostasis by facilitating the folding, maturation, stabilization, and degradation of a diverse set of client proteins. Approximately 200+ oncogenic proteins rely on HSP90 for their stability and function, including kinases, transcription factors, and cell surface receptors. The HSP90 chaperone cycle is ATP-dependent, with N-terminal domain ATPase activity being essential for its function. In cancer cells, the dependency on HSP90 is heightened due to increased expression of unstable mutant oncoproteins and heightened survival signaling pathways. This differential dependency creates a therapeutic window where cancer cells are more susceptible to HSP90 inhibition than normal cells. Furthermore, mutated oncoproteins often exhibit even greater reliance on HSP90 chaperoning activity, as these mutations tend to render the proteins less stable. This is particularly evident with mutant epidermal growth factor receptor (EGFR) forms, which demonstrate pronounced sensitivity to HSP90 inhibition both in vitro and in vivo [1].
AT13387 specifically targets the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its essential ATPase activity. This inhibition triggers a cascade of molecular events:
This multi-faceted mechanism enables AT13387 to simultaneously disrupt multiple oncogenic pathways through degradation of key client proteins including EGFR, HER2, BRAF, MET, AKT, CDK4, and others. The long-lasting client protein suppression observed with AT13387 distinguishes it from earlier HSP90 inhibitors and forms the basis for its less frequent dosing schedule in clinical settings [1].
AT13387 was identified using fragment-based drug design (FBDD), an approach that screens small, low molecular weight chemical fragments (<300 Da) and progressively optimizes them into drug-like compounds. Researchers at Astex Pharmaceuticals utilized this methodology to identify initial fragment hits binding to the ATP pocket of HSP90α. Through iterative structure-based design and extensive structure-activity relationship (SAR) studies, these fragments were optimized to yield AT13387, which demonstrates high binding affinity (Kd = 0.71 nM) and excellent ligand efficiency (LE = 0.42). This systematic approach enabled the development of a compound with optimal physicochemical and pharmacological properties for clinical development [2].
The synthetic route for AT13387 has undergone significant optimization to enable large-scale production for clinical trials. The original synthesis developed by Astex researchers required thirteen steps with an overall yield of only 2.6%, involving lengthy reaction times (>3 days) and challenging chromatographic separations of highly polar intermediates. Subsequent improvements by various research groups have substantially enhanced the synthetic efficiency:
The optimized synthesis employs key transformations including palladium-mediated cross-coupling and EDC-mediated amide coupling, followed by hydrogenolysis for final deprotection. This efficient synthesis supports the continued clinical development of AT13387 by ensuring reliable access to multi-gram quantities of high-quality material [2].
Table: Evolution of AT13387 Synthetic Routes
| Route | Steps | Overall Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Original (Astex) | 13 | 2.6% | Initial route enabled discovery | Lengthy reactions, difficult purifications |
| Route B (Patel) | 8 | 13.3% | Reduced steps | Hazardous reagents, stringent conditions |
| Route C (Liang) | >12 | 9.3% | Alternative scaffold access | Low yield, challenging purifications |
| Optimized Route | 7 | 46% | High yield, no protection/deprotection | Requires silica chromatography for final purity |
AT13387 demonstrates broad-spectrum antiproliferative activity across diverse cancer cell lines, with particularly potent effects in certain malignancies. The compound's efficacy was evaluated using standardized Alamar Blue assays with 10-point dose response curves over three cell doubling times to determine GI50 values (concentration causing 50% growth inhibition). The results reveal nanomolar potency across a wide array of tumor types, with certain cancer cell lines showing exceptional sensitivity [1].
Table: AT13387 GI50 Values Across Cancer Cell Lines [1]
| Tumor Origin | Cell Line | AT13387 GI50 (nM) |
|---|---|---|
| Lung Carcinoma | NCI-H1650 | 13 |
| A549 | 22 | |
| NCI-H1975 | 27 | |
| Breast Carcinoma | BT474 | 13 |
| MDA-MB-468 | 25 | |
| T47D | 29 | |
| Melanoma | A375 | 18 |
| SkMel 28 | 44 | |
| Leukemia | MV4-11 | 13 |
| HL60 | 22 | |
| Normal Prostate | PNT2 | 480 |
The data demonstrates significant selectivity for cancer cells versus normal cells, with the normal prostate epithelial cell line PNT2 showing approximately 10-37 fold reduced sensitivity compared to most cancer cell lines. Particularly noteworthy is the exceptional potency in cell lines dependent on highly sensitive HSP90 clients, such as mutant EGFR in lung cancer (NCI-H1650, NCI-H1975) and HER2 in breast cancer (BT474) [1].
AT13387 has demonstrated robust antitumor activity across multiple human tumor xenograft models, with particular efficacy in lung carcinoma models. In NCI-H1975 (mutant EGFR) xenografts, AT13387 treatment resulted in significant tumor growth inhibition with once-weekly dosing sufficient to maintain efficacy. This activity correlates with prolonged suppression of client proteins and phospho-signaling pathways in tumor tissue for up to 72 hours after a single dose, despite rapid clearance of the compound from systemic circulation. This disproportionate prolonged effect in tumor tissue compared to plasma concentrations represents a key pharmacological advantage, potentially enabling regimens that maximize antitumor effects while minimizing systemic exposure and toxicity [1].
In melanoma models, AT13387 effectively delayed the emergence of resistance to BRAF inhibitors. Combination of AT13387 with vemurafenib in SK-MEL-28 xenograft models prevented tumor regrowth over 5 months, whereas vemurafenib monotherapy resulted in relapse in 2 out of 7 tumors during the same period. Similar effects were observed in colony formation assays, where the combination prevented resistant colony formation under conditions where vemurafenib alone generated resistant colonies. These findings support the potential of HSP90 inhibition to overcome or delay acquired resistance to targeted kinase inhibitors in melanoma [3].
AT13387 demonstrates potent, concentration-dependent inhibition of HSP90 function, as evidenced by depletion of client proteins and induction of heat shock response markers:
The extended duration of pharmacodynamic effects exceeds the plasma half-life of AT13387, suggesting prolonged target engagement in tumor tissue. This disconnect between pharmacokinetics and pharmacodynamics enables less frequent dosing regimens in clinical applications [1].
AT13387 exhibits favorable pharmacokinetic properties with rapid systemic clearance coupled with prolonged tumor retention. Pharmacokinetic analyses in xenograft models demonstrate that while AT13387 is quickly cleared from blood, it persists in tumor tissue at biologically active concentrations for extended periods. This differential distribution may be attributed to enhanced permeability and retention in tumor tissue or preferential binding to tumor-associated HSP90 complexes. The long terminal half-life in tumors supports intermittent dosing schedules, with once-weekly or even less frequent administration maintaining antitumor efficacy in preclinical models. This pharmacokinetic profile potentially offers a therapeutic advantage by limiting systemic exposure while sustaining target inhibition in malignant tissue [1].
AT13387 has been investigated extensively in combination regimens, particularly for overcoming resistance to targeted therapies:
These combination strategies leverage the ability of HSP90 inhibition to concurrently target multiple resistance mechanisms, addressing a key limitation of sequential targeted therapy approaches [3].
AT13387 has advanced to multiple Phase II clinical trials across various indications:
The clinical development program focuses particularly on malignancies driven by HSP90-dependent oncoproteins and in combination strategies to overcome therapeutic resistance [3] [4].
Purpose: To determine concentration-dependent antiproliferative effects of AT13387 Methodology:
Key Considerations:
Purpose: To evaluate pharmacodynamic effects of AT13387 on HSP90 client proteins Methodology:
Key Antibodies:
Purpose: To evaluate antitumor activity of AT13387 in human tumor xenograft models Methodology:
Key Parameters:
The following diagram illustrates the molecular mechanism of AT13387-mediated HSP90 inhibition and its downstream effects on cancer cell processes:
HSP90 Inhibition Pathway: AT13387 mechanism and downstream effects
The following diagram illustrates the evolution of synthetic approaches for AT13387, highlighting the optimized route:
AT13387 Synthetic Route Evolution: Progression to efficient synthesis
The table below summarizes key pharmacokinetic parameters of Onalespib from clinical studies.
| Parameter | Value | Study Details |
|---|---|---|
| Administration | Intravenous (IV) infusion | Typically over 1 hour [1]. |
| Dosing Schedules | • Regimen 1: 220-260 mg/m² once weekly, 3 weeks on/1 week off. • Regimen 2: 120-160 mg/m² on Days 1 & 2 weekly, 3 weeks on/1 week off. • QDx2/week: 160 mg/m² on 2 consecutive days per week, 3 weeks on/1 week off [1] [2]. | Different schedules were explored to optimize exposure and tolerability [1]. | | Plasma Half-Life | ~8 hours [2]. | | | Linearity | Linear and dose-proportional [2]. | Plasma concentrations increased proportionally with dose. | | Metabolism | Hepatic (extensive) [2]. | Preclinical data indicates involvement of cytochrome P450 enzymes [3]. | | Elimination | Primarily hepatic [2]. | Less than 1% of the dose was recovered unchanged in urine [2]. |
This compound is a synthetic, non-ansamycin, small-molecule inhibitor that binds with high affinity (Kd = 0.71 nM) to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity [1] [3]. This disrupts the chaperone function, leading to the polyubiquitination and proteasomal degradation of client proteins [4].
A key and distinctive pharmacodynamic effect of HSP90 inhibition is the compensatory heat shock response. This compound treatment consistently induces a significant transcriptional upregulation of HSP70 and HSP27, which can be measured in tumor tissue and peripheral blood mononuclear cells (PBMCs) and serves as a biomarker of target engagement [1] [5] [2].
The following diagram illustrates the core mechanism of action of this compound and its downstream consequences on key oncogenic clients, including the unique effect on AR-V7 splicing.
Here are the methodologies used in pivotal studies to evaluate this compound's activity.
The most common dose-limiting toxicity (DLT) was diarrhea, which established the maximum tolerated doses (MTD) for different schedules [1]. Other frequent adverse events included fatigue, gastrointestinal issues, and hepatic enzyme elevations [1] [2].
Given the limitations of monotherapy, research has pivoted to exploring this compound in rational combinations to enhance efficacy and overcome resistance [6].
Onalespib is a second-generation inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that stabilizes many oncogenic "client proteins" [1]. By blocking HSP90's ATP-binding pocket, this compound causes the proteasomal degradation of these clients, simultaneously disrupting multiple signaling pathways crucial for tumor growth and survival [1].
The following diagram illustrates how this compound's penetration of the blood-brain barrier enables this mechanism of action against glioblastoma cells.
This compound's ability to disrupt crucial survival pathways makes it an excellent candidate for combination therapy, as it can sensitize tumor cells to standard treatments like radiation and temozolomide (TMZ).
A 2025 study demonstrated that this compound acts as a potent radiosensitizer [2] [3].
Prior research has established strong synergy between this compound and the chemotherapy agent TMZ [1] [4].
For researchers looking to validate or build upon these findings, here is a summary of the core methodologies used in the cited studies.
| Assay Type | Purpose | Key Protocol Details |
|---|
| In Vivo Pharmacokinetics [1] | Quantify brain penetration. | Model: Non-tumor bearing mice. Dose: 10 mg/kg this compound. Sample Collection: Plasma and brain tissue at specified time points. Analysis: LC-MS/MS to measure drug concentrations. Calculate brain-to-plasma ratio. | | Target Engagement (Immunoblot) [1] | Confirm HSP90 inhibition in brain. | Sample: Brain tissue homogenate from treated animals. Analysis: Immunoblotting for HSP70, a well-established biomarker that is upregulated upon HSP90 inhibition. | | Clonogenic Survival Assay [2] | Measure radiosensitization. | Cells: GBM cell lines (e.g., U87-MG, patient-derived). Treatment: Pre-incubate with this compound (e.g., 24h), then irradiate (1-6 Gy). Output: Colonies counted after 7-10 days; survival curves analyzed for synergy. | | XTT Cell Viability Assay [2] [5] | Assess cytotoxicity and combination effects. | Cells: Seeded in 96-well plates. Treatment: Expose to this compound (e.g., 10-100 nM) and/or radiation/TMZ for 72h. Output: Measure absorbance after adding XTT reagent; calculate viability. |
Based on the current research, the most promising clinical application for this compound in GBM appears to be in combination with radiotherapy and temozolomide. Its ability to disrupt DNA repair pathways simultaneously with standard treatments offers a compelling strategy to overcome therapeutic resistance [2] [4].
The following diagram illustrates the core mechanism of HSP90 inhibition by Onalespib and its downstream consequences on cancer cell survival pathways.
This compound inhibits HSP90, triggering client protein degradation and a compensatory stress response.
This compound's inhibition of HSP90 has two primary consequences:
The antitumor efficacy of this compound, both as a single agent and in combination with other therapies, has been quantified across various cancer models.
| Cancer Model | Combination Therapy | Key Efficacy Metrics & Results | Citation |
|---|---|---|---|
| Glioblastoma (GBM) | Temozolomide (TMZ) | Synergistic anti-proliferative effect; significantly extended survival in mouse & zebrafish xenografts [1]. | |
| Glioblastoma (GBM) | Radiotherapy | Synergistic reduction in clonogenic survival; increased DNA damage (γH2AX, 53BP1 foci); increased apoptosis; reduced migration [3]. | |
| Colorectal Cancer | Radiotherapy | Combined treatment (3 x this compound + 3 x 2 Gy) doubled survival; triple survival with combination vs. control in HCT116 xenografts [4]. | |
| Neuroendocrine Tumors (NETs) | ¹⁷⁷Lu-DOTATATE (PRRT) | Synergistic reduction in spheroid growth; 2x increase in caspase 3/7 activity (apoptosis) in BON cell spheroids [5]. | |
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Demonstrated antitumor activity; 3 complete responses observed in patients with prior taxane therapy [6]. |
For researchers looking to replicate or adapt these studies, here is a summary of key methodologies used in the cited literature.
1. In Vitro Cell Viability and Synergy Assays
2. Analysis of Protein Expression and Mechanism
3. In Vivo Efficacy Models
This compound has been evaluated in several clinical trials, which confirm its pharmacological profile but also highlight challenges.
Heat shock protein 70 (HSP70) has emerged as a validated pharmacodynamic (PD) biomarker for monitoring target engagement of HSP90 inhibitors in both preclinical and clinical settings. The induction of HSP70 occurs as a compensatory cellular response to HSP90 inhibition, which disrupts the normal chaperone functions critical for maintaining the stability and activity of numerous oncogenic client proteins. When HSP90 is inhibited by agents like onalespib, the heat shock transcription factor 1 (HSF1) is released from its inhibitory complex with HSP90, leading to transcriptional activation of heat shock proteins including HSP70. This well-characterized molecular mechanism makes HSP70 induction a reliable and measurable indicator of HSP90 inhibition both in vitro and in vivo [1] [2].
The detection and quantification of HSP70 induction provides researchers with a valuable tool for determining the biologically effective dose of this compound, optimizing dosing schedules, and validating target engagement across different experimental models and clinical scenarios. Multiple studies have consistently demonstrated that this compound treatment results in dose-dependent HSP70 upregulation across various model systems, from cancer cell lines to patient-derived samples. This technical guide comprehensively summarizes the quantitative data, experimental protocols, and mechanistic insights related to HSP70 induction as a biomarker for this compound activity, providing researchers with essential information for incorporating this biomarker into preclinical and clinical development programs [1] [2] [3].
The molecular basis for HSP70 induction following this compound treatment stems from the fundamental biology of the heat shock response pathway. Under normal physiological conditions, HSP90 forms a multiprotein complex with HSF1, maintaining it in an inactive monomeric state in the cytoplasm. When this compound inhibits HSP90's ATPase activity, the chaperone cycle is disrupted, leading to the proteasomal degradation of HSP90 client proteins and the release of HSF1. The liberated HSF1 undergoes trimerization and phosphorylation, then translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of target genes, including those encoding HSP70 [4].
This compensatory upregulation of HSP70 represents both a biomarker of target engagement and a potential resistance mechanism to HSP90 inhibition. HSP70 exhibits potent anti-apoptotic activity through multiple mechanisms, including blocking the recruitment of procaspase-9 to the Apaf-1 apoptosome and directly antagonizing apoptosis-inducing factor (AIF). Several preclinical studies have demonstrated that ablating HSP70 activity enhances HSP90 inhibitor-mediated cell death, suggesting that combination strategies targeting both HSP90 and HSP70 may yield superior antitumor activity compared to HSP90 inhibition alone [1].
Table 1: Key Molecular Components in HSP70 Induction Pathway
| Molecular Component | Function in HSP70 Induction | Response to this compound |
|---|---|---|
| HSP90 | Maintains HSF1 in inactive state | Inhibited by this compound binding |
| HSF1 | Master transcription regulator of heat shock response | Released, trimerized, and activated |
| HSE (Heat Shock Element) | DNA binding site for HSF1 | Occupied by activated HSF1 |
| HSP70 mRNA | Transcript resulting from HSE activation | Significantly upregulated |
| HSP70 Protein | Molecular chaperone with anti-apoptotic function | Accumulates in cytoplasm and nucleus |
Preclinical studies have consistently demonstrated significant induction of HSP70 following this compound treatment across various experimental models. In glioma cell lines and patient-derived glioma-initiating cells (GSCs), this compound treatment resulted in marked upregulation of HSP70 protein levels, as detected by Western blot analysis. This induction was observed alongside concomitant depletion of key HSP90 client proteins such as EGFR, AKT, and ERK, demonstrating the interconnected nature of these compensatory mechanisms. The blood-brain barrier penetrability of this compound was particularly noteworthy, with studies showing that the concentration of this compound in the brain surpassed plasma levels two hours post-intravenous administration in non-tumor-bearing nude mice. Immunohistological analysis of brain tissue from this compound-treated mice revealed a time-dependent increase in HSP70 expression, further validating its utility as a PD biomarker for HSP90 inhibition in intracranial tumors [2] [5].
In solid tumor models, combination studies have provided additional insights into HSP70 regulation. Research examining this compound in combination with the CDK inhibitor AT7519 demonstrated that AT7519 could attenuate this compound-induced HSP70 upregulation through inhibition of CDK9 and subsequent reduction in RNA polymerase II phosphorylation. This combination approach resulted in enhanced antitumor activity compared to either agent alone, supporting the hypothesis that HSP70 induction represents a protective mechanism that can be targeted to improve therapeutic efficacy. Similar findings were reported in studies combining this compound with radiotherapy, where HSP70 induction was consistently observed alongside enhanced DNA damage markers and apoptosis [1] [3].
Clinical evidence supporting HSP70 as a PD biomarker for this compound activity comes from a Phase 1 trial of this compound in combination with AT7519 in patients with advanced solid tumors. This study demonstrated dose-dependent HSP70 induction in both plasma and peripheral blood mononuclear cells (PBMCs), providing clear evidence of target engagement at the maximum tolerated dose (this compound 80 mg/m² IV + AT7519 21 mg/m² IV). The study established HSP70 induction as a consistent biomarker of HSP90 inhibition that could be reliably measured in accessible patient samples, facilitating dose optimization and PD assessment in clinical settings [1].
Table 2: Quantitative HSP70 Induction Across Experimental Models
| Experimental System | This compound Dose/Concentration | HSP70 Induction Measurement | Additional Observations |
|---|---|---|---|
| Glioma Cell Lines in vitro [2] | 0.1-0.8 µM for 24-96 hours | Significant increase by Western blot | Dose-dependent client protein degradation |
| Patient-Derived GSCs [2] | 0.1-0.8 µM for 24-96 hours | Significant increase by Western blot | Consistent across GSC subtypes |
| Mouse Brain Tissue [2] [5] | 10 mg/kg IV single dose | Time-dependent increase by IHC | Brain concentration > plasma at 2 hours |
| HCT116 & A431 Cells [3] | 0.5-50 nM for 24 hours | 47-76% increase by Western blot | Enhanced γH2AX and apoptosis |
| Patient PBMCs [1] | 80 mg/m² IV (clinical dose) | Consistent induction in PBMCs | Demonstration of target engagement |
| Patient Plasma [1] | 80 mg/m² IV (clinical dose) | Consistent induction in plasma | Correlation with clinical activity |
Western Blot Analysis represents the gold standard for quantifying HSP70 protein levels in preclinical models. For cell line studies, cells are typically treated with this compound across a dose range (0.1-0.8 µM) and time course (24-96 hours), followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein lysates are quantified, separated by SDS-PAGE (30-50 µg per lane), and transferred to PVDF membranes. Membranes are probed with validated antibodies against HSP70 (Enzo Life Sciences or Cell Signaling Technology), with GAPDH or β-actin serving as loading controls. Densitometric analysis of band intensity normalized to loading controls provides quantitative assessment of HSP70 induction [2] [3].
Immunohistochemical (IHC) Analysis enables spatial evaluation of HSP70 induction in tissue sections from xenograft models or patient samples. Tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to antigen retrieval using citrate buffer (pH 6.0) or EDTA buffer (pH 8.0). Endogenous peroxidase activity is quenched with 3% H₂O₂, followed by blocking with normal serum. Sections are incubated with primary anti-HSP70 antibody (Enzo Life Sciences) overnight at 4°C, followed by appropriate secondary antibodies and detection using DAB chromogen. Counterstaining with hematoxylin, dehydration, and mounting precedes evaluation by light microscopy. HSP70 expression is typically scored based on intensity and percentage of positive cells, with standardized scoring systems ensuring consistency across samples [2] [5].
In clinical settings, peripheral blood mononuclear cells (PBMCs) and plasma serve as accessible matrices for monitoring HSP70 induction. For PBMC collection, blood samples are collected in EDTA-containing tubes at baseline, after this compound alone (in studies incorporating lead-in dosing), and following combination therapy. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque, washed with PBS, and lysed for Western blot analysis as described above. Alternatively, PBMCs can be analyzed by flow cytometry using intracellular staining protocols for HSP70, enabling single-cell analysis and potential correlation with immune cell subsets [1].
For plasma HSP70 assessment, blood samples are centrifuged to separate plasma, which is then aliquoted and stored at -80°C until analysis. Enzyme-linked immunosorbent assay (ELISA) represents the preferred method for quantifying HSP70 in plasma, using commercial kits specifically validated for human HSP70 detection according to manufacturer protocols. Samples are typically analyzed in duplicate or triplicate, with appropriate standards and controls included on each plate. The temporal pattern of HSP70 induction can be established through serial sampling, providing insights into the kinetics of target engagement and the relationship between drug exposure and PD effect [1] [4].
The following diagram illustrates the molecular mechanism of HSP70 induction following this compound-mediated HSP90 inhibition:
HSF1-HSP70 Pathway: this compound inhibits HSP90, activating HSF1 and inducing HSP70 transcription.
This visualization captures the sequential molecular events from this compound binding through HSP70 protein production and its functional consequences. The pathway highlights key regulatory nodes that can be experimentally monitored to verify pathway engagement, including HSF1 activation status, HSP70 transcript levels, and HSP70 protein accumulation. The inhibitory effect of HSP70 on apoptosis represents the potential resistance mechanism that can be co-targeted in combination therapy approaches [1] [4] [6].
The following diagram outlines a comprehensive workflow for assessing HSP70 induction in preclinical and clinical studies:
HSP70 Assessment Workflow: Integrated preclinical and clinical methods for evaluating HSP70 induction.
This comprehensive workflow enables researchers to systematically evaluate HSP70 induction across different experimental contexts, from initial in vitro studies through clinical validation. The integration of multiple assessment methods provides complementary data streams that strengthen the interpretation of HSP70 as a PD biomarker, addressing potential limitations of any single methodology. The workflow emphasizes temporal considerations in sample collection, particularly in clinical studies where the timing relative to drug administration critically influences the detection of HSP70 induction [1] [2] [3].
The consistent induction of HSP70 following this compound treatment across diverse experimental systems and early-phase clinical trials supports its utility as a robust pharmacodynamic biomarker for HSP90 inhibition. The quantitative data, experimental protocols, and pathway visualizations presented in this technical guide provide researchers with essential resources for incorporating HSP70 assessment into their preclinical and clinical development programs for this compound and potentially other HSP90 inhibitors. As the field advances, further refinement of HSP70 detection methodologies and standardization of assessment criteria will enhance the comparability of results across studies and facilitate the clinical translation of this promising therapeutic approach [1] [2] [5].
Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with historical median survival rates of less than 15-18 months despite aggressive multimodal treatment including surgical resection, radiotherapy, and temozolomide (TMZ) chemotherapy [1] [2]. The blood-brain barrier (BBB), tumor heterogeneity, and the presence of therapy-resistant glioma stem-like cells (GSCs) represent major obstacles to effective treatment [3] [2]. In particular, TMZ resistance frequently develops through multiple mechanisms, including upregulation of DNA damage repair pathways and inactivation of mismatch repair function [1].
Heat shock protein 90 (HSP90) has emerged as a promising therapeutic target in GBM due to its central role as a molecular chaperone for numerous oncogenic client proteins including EGFR, EGFRvIII, AKT, and others that are frequently dysregulated in GBM [3] [2] [4]. HSP90 is overexpressed in human tumors, where it stabilizes multiple DNA damage response proteins and oncoproteins, thereby ensuring tumor cell survival and proliferation [1]. Onalespib (AT13387) is a potent, second-generation HSP90 inhibitor with several advantageous properties: it exhibits a favorable toxicity profile, long-acting target inhibition, and critically, the ability to cross the blood-brain barrier [3] [2] [5]. The simultaneous degradation of multiple oncoproteins through HSP90 inhibition presents a strategic advantage over single-target approaches that have largely failed to yield significant clinical improvements in GBM [3].
The combination of this compound with TMZ exerts synergistic anti-tumor effects through multiple complementary mechanisms. This compound-mediated HSP90 inhibition results in the ubiquitin-proteasome degradation of key oncogenic client proteins critical for GBM survival and progression [3] [6]. Experimental evidence demonstrates that this compound treatment leads to substantial depletion of EGFR/EGFRvIII, AKT, and downstream signaling intermediaries including ERK1/2 and S6 in both established glioma cell lines and patient-derived glioma-initiating cells (GSCs) [3] [2]. This simultaneous disruption of multiple signaling pathways critically impairs GBM's adaptive resistance mechanisms.
The synergistic activity between this compound and TMZ emerges from their complementary effects on DNA damage repair. While TMZ produces O6-methylguanine (O6-MG) lesions that trigger DNA mismatch repair and ultimately apoptosis, this compound impairs critical DNA repair pathways by depleting homologous recombination proteins such as CHK1 and RAD51, thereby reducing homologous recombination repair capacity and increasing glioma stem cell sensitivity to TMZ [1] [3]. Additionally, this compound modulates other DNA damage response proteins, including ATM and DNA-PKcs, further compromising DNA repair mechanisms and enhancing TMZ-induced cytotoxicity [1].
Table 1: Key Oncogenic Client Proteins Degraded by this compound in Glioma Models
| Client Protein | Function in GBM | Effect of this compound | Experimental Validation |
|---|---|---|---|
| EGFR/EGFRvIII | Growth signaling; enhanced tumorigenicity | Depletion and degradation | Immunoblotting of cell lines and GSCs [3] [2] |
| AKT | Survival signaling; apoptosis avoidance | Reduced phosphorylation and activity | Western blot analysis [3] [6] |
| ERK1/2 | Proliferation signaling | Inhibition of phosphorylation | Immunoblotting [3] |
| S6 | Protein synthesis; cell growth | Reduced phosphorylation | Western blot [3] |
| STAT3 | GSC maintenance; invasion | Inhibited phosphorylation in MES and PN subtypes | GSC models [2] |
| RAD51 | Homologous recombination DNA repair | Depletion | DNA repair assays [1] |
The combination of this compound and TMZ demonstrates synergistic or additive activity across multiple glioma models, with combination indexes (CI) below 0.9 indicating true synergy [3] [7]. This synergy manifests through several complementary anti-tumor effects:
Comprehensive preclinical studies have demonstrated the robust anti-glioma activity of this compound both as a single agent and in combination with TMZ across various experimental models. The therapeutic efficacy extends beyond conventional 2D cell cultures to more physiologically relevant models including three-dimensional multicellular spheroids and patient-derived organoids [1] [8].
Table 2: Summary of Preclinical Efficacy Data for this compound and TMZ Combination
| Model System | Treatment Conditions | Key Findings | Reference |
|---|---|---|---|
| Glioma cell lines (LN229, A172, U251) | This compound (0.1-0.8 µM) + TMZ | Synergistic reduction in viability (CI<0.9); Enhanced apoptosis | [3] |
| Patient-derived GSCs (GSC2, GSC11, GSC20, etc.) | This compound + TMZ | Decreased proliferation & survival; Reduced invasion; STAT3 inhibition | [3] [2] |
| Zebrafish xenograft model | This compound + TMZ | Reduced tumor burden; Extended survival vs monotherapy | [3] [6] |
| Mouse orthotopic xenografts (GSCs) | This compound (10 mg/kg) + TMZ | Significant survival improvement vs vehicle or single agents | [3] [2] |
| Multicellular spheroids | This compound (25-100 nM) + radionuclide therapy | Synergistic growth inhibition; Enhanced apoptosis (2× caspase 3/7) | [8] |
A critical advantage of this compound over earlier-generation HSP90 inhibitors is its demonstrated ability to cross the blood-brain barrier, an essential requirement for effective GBM therapy. Pharmacokinetic studies in non-tumor-bearing nude mice revealed that the concentration of this compound in the brain surpassed plasma concentrations within two hours post-intravenous administration [2] [4]. This effective BBB penetration was further confirmed by immunohistological analysis of brain tissue from this compound-treated mice, which showed a time-dependent increase in HSP70 expression, a established biomarker of HSP90 inhibition [2] [4]. The reliable BBB penetration of this compound distinguishes it from many other HSP90 inhibitors that have failed to advance in neuro-oncology applications due to inadequate brain exposure.
The compelling preclinical data supporting this compound and TMZ combination therapy provides a strong rationale for several research applications and potential clinical translation:
The following diagram illustrates the central role of HSP90 inhibition in disrupting multiple oncogenic pathways simultaneously:
Figure 1: Mechanism of Synergistic Action Between this compound and Temozolomide. This compound inhibits HSP90, leading to degradation of multiple oncogenic client proteins involved in growth signaling (EGFR, EGFRvIII, AKT) and DNA damage repair (RAD51). Meanwhile, TMZ induces DNA damage. The combination results in accumulated unrepaired DNA damage leading to enhanced apoptosis.
The experimental workflow for evaluating the combination therapy encompasses multiple validation steps:
Figure 2: Comprehensive Experimental Workflow for Evaluating this compound and TMZ Combination Therapy. The workflow progresses from in vitro mechanistic studies to in vivo validation and clinical translation considerations.
The combination of this compound with temozolomide represents a promising therapeutic strategy for glioblastoma that simultaneously targets multiple oncogenic pathways and mechanisms of therapy resistance. The robust preclinical data demonstrating synergistic activity, effective blood-brain barrier penetration, and efficacy against therapy-resistant glioma stem cells provides a compelling rationale for clinical translation of this combination approach.
Future research directions should focus on:
The comprehensive protocols and data summarized in this Application Note provide researchers with validated methodologies to further explore this promising combination therapy and advance toward much-needed improved treatments for glioblastoma patients.
The following table consolidates the established clinical dosing regimens and primary safety data for onalespib from human trials.
| Parameter | Regimen 1 (Once Weekly) | Regimen 2 (Twice Weekly, 3-of-4 weeks) | Regimen 3 (Twice Weekly, continuous) |
|---|---|---|---|
| Dosing Schedule | Once weekly for 3 weeks in a 4-week cycle [1] | On Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle [1] [2] | On Days 1, 2, 8, 9, 15, and 16 of a 21-day cycle [3] |
| Infusion Method | 1-hour intravenous (IV) infusion [1] | 1-hour intravenous (IV) infusion [1] | 1-hour intravenous (IV) infusion [3] |
| Recommended Phase 2 Dose (RP2D) | 220 mg/m² [1] | 120 mg/m² (MTD 160 mg/m²) [1] [4] | 80 mg/m² (in combination with AT7519) [3] |
| Dose-Limiting Toxicity (DLT) | Diarrhea at 260 mg/m² [1] | Diarrhea at 160 mg/m² [1] | Not specified in results |
| Most Common Grade ≥3 Adverse Events | Diarrhea (21%), Fatigue (13%) [1] | Diarrhea (21%), Fatigue (13%) [1] | Diarrhea (Grade 1/2: 79%) [3] |
Vigilant monitoring is essential for patient safety due to predictable toxicities.
For research applications, particularly in investigating this compound as a radiosensitizer, the following methodology details are consistently reported.
This protocol is used to measure the long-term ability of cells to proliferate after treatment, assessing the synergistic effects of this compound and radiation [5] [6].
The workflow for this core experiment is outlined below:
Understanding the mechanism of action and validated biomarkers is crucial for designing effective experiments and interpreting results.
The following diagram illustrates the signaling pathways affected by this compound:
Onalespib (AT13387) is a second-generation heat shock protein 90 (HSP90) inhibitor. Its efficacy has been evaluated in various in vivo xenograft models, both as a monotherapy and in combination with other agents, demonstrating significant potential in overcoming therapy resistance.
The table below summarizes the cancer types, cell lines, and combination partners used in recent this compound xenograft studies.
| Cancer Type | Cell Line / Model | Combination Therapy | Key Findings | Citation |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | Human CRC xenografts (e.g., HT55, SNU1544) | 177Lu-DOTA-M5A (radioimmunotherapy) | The combination showed the most substantial tumor growth reduction (4-fold vs. control). Median survival increased by 33% compared to 177Lu-DOTA-M5A alone. Achieved superior effects with half the dose of 177Lu-DOTA-M5A. | [1] |
| Glioblastoma (GBM) | Patient-derived glioma stem cells (GSCs: e.g., GSC2, GSC20, GSC11); U251HF-Luc cells | Temozolomide (TMZ) | This compound crossed the BBB and extended survival as a single agent in zebrafish and in combination with TMZ in mouse xenografts. Disrupted oncogenic signaling (EGFR, AKT) and synergized with TMZ. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Crizotinib-sensitive and -resistant xenograft models | Crizotinib (CZ) | The combination demonstrated anti-tumor activity and, when used upfront, delayed the emergence of resistance observed with CZ monotherapy. | [3] |
While specific dosing regimens can vary, the following table outlines protocols directly cited in the literature.
| Model System | This compound Dose & Route | Combination Agent Dose | Treatment Schedule | Citation |
|---|---|---|---|---|
| CRC Xenografts | Not explicitly detailed in the provided excerpts. | 177Lu-DOTA-M5A | The combination was assessed so that retained or superior therapeutic effects were achieved with only half the dose of 177Lu-DOTA-M5A. | [1] |
| GBM Xenografts | Efficacy was demonstrated as a single agent and in combination. | Temozolomide | The combination of this compound and TMZ showed synergistic anti-glioma effects in mouse xenograft models. | [2] |
| NSCLC Xenografts | Combined with crizotinib in preclinical models. | Crizotinib (250 mg BID, oral) | A Phase 1 clinical segment based on this model used IV this compound weekly for 3 of 4 weeks (dosing cohorts: 150, 180, or 220 mg/m²). | [3] |
The following diagrams, created with Graphviz, illustrate the general experimental workflow for establishing a xenograft model to test this compound and its core mechanism of action.
This diagram outlines the key steps in a typical in vivo efficacy study.
This diagram illustrates how this compound inhibits HSP90 and the downstream effects measured in preclinical models.
This section provides more detailed protocols for critical aspects of xenograft studies involving this compound, as derived from the search results.
Animal Model Establishment
Treatment Administration
Endpoint Analysis
The table below summarizes the incidence of diarrhea observed in various clinical trials of onalespib, both as a single agent and in combination with other therapies.
| Trial Phase / Type | Patient Population | This compound Dosing Regimen | Diarrhea Incidence (All Grades) | Grade 3/4 Diarrhea Incidence | Citation |
|---|---|---|---|---|---|
| Phase 1/2 | Castration-Resistant Prostate Cancer (with Abiraterone/Prednisone) | 220 mg/m² weekly (Regimen 1) or 120 mg/m² on D1, D2 weekly (Regimen 2) | Very Common | 21% (across both regimens) | [1] |
| Phase 1b | Advanced Triple-Negative Breast Cancer (with Paclitaxel) | 120-260 mg/m² on Days 1, 8, 15 of a 28-day cycle | Frequent | 7% (at RP2D of 260 mg/m²) | [2] |
| Phase 1 | Advanced Solid Tumors (with CDK inhibitor AT7519) | 40-80 mg/m² twice weekly | 79% (all grades) | Not specified (refractory Grade 3 was DLT) | [3] |
| Phase 1 | Advanced Solid Tumors (Single Agent) | 20-160 mg/m² on D1, D2, D8, D9, D15, D16 of a 28-day cycle | Common | Grade 3/4 non-hematologic toxicities were DLTs | [4] |
In the prostate cancer trial, diarrhea was identified as a dose-limiting toxicity (DLT), leading to the establishment of the Maximum Tolerated Dose (MTD). Diarrhea was dose-limiting at 260 mg/m² for a once-weekly regimen and at 160 mg/m² for a twice-weekly regimen [1].
The pathophysiology of this compound-induced diarrhea is likely multifactorial. Understanding the mechanism is crucial for developing management strategies.
Pathway Diagram Explanation: this compound inhibits HSP90, a molecular chaperone critical for the stability and function of numerous client proteins [5] [6]. This leads to the proteasomal degradation of these clients, which include key signaling proteins like EGFR, AKT, and HER2 [3] [7]. In the gastrointestinal tract, the disruption of these vital signaling pathways can impair the function and repair of the intestinal mucosa, increase secretory activity, and trigger a cellular stress response, ultimately manifesting as diarrhea [1].
To confirm target engagement and monitor the biological effects of this compound in a preclinical or clinical trial setting, the following pharmacodynamic assessments can be employed:
A proactive and multi-tiered management strategy is essential for patient safety and maintaining dose intensity.
Workflow Explanation: This algorithm provides a structured clinical response to diarrhea of varying severity, as graded by CTCAE criteria. The core principles are prompt intervention, dose modification/interruption, and aggressive supportive care to prevent dehydration and electrolyte imbalances [1] [4] [3]. For diarrhea refractory to symptomatic management or reaching Grade 3, it is considered a dose-limiting event, necessitating treatment interruption and subsequent dose reduction [4] [3].
While the management of adverse events like diarrhea is critical, the broader challenge for HSP90 inhibitors like this compound has been translating strong preclinical activity into consistent clinical efficacy. Combinations with other targeted agents, such as paclitaxel in TNBC, have shown more promising antitumor activity than monotherapy [2]. Future research should focus on identifying robust biomarkers to select patient populations most likely to benefit from HSP90 inhibition, which would improve the therapeutic index and justify the management of associated toxicities [5] [3].
In prostate cancer, the androgen receptor (AR) signaling axis remains a key driver of disease progression, even in the castration-resistant state. Resistance to therapies like abiraterone acetate is often linked to the persistence of AR and its splice variants, such as AR-V7 [1].
HSP90 is a molecular chaperone required for the stability and function of numerous client proteins, including full-length AR (AR-FL) and AR-V7 [1]. Onalespib is a potent, fragment-derived inhibitor of HSP90 that causes the proteasomal degradation of these client proteins. By depleting AR in CTCs, this compound aims to overcome a critical mechanism of treatment resistance [1].
Mechanism of HSP90 Inhibition and AR Depletion The following diagram illustrates how this compound inhibits HSP90, leading to AR depletion in circulating tumor cells.
A phase 1/2 trial (NCT01685268) evaluated this compound in combination with abiraterone acetate and prednisone/prednisolone (AA/P) in men with CRPC progressing on AA/P [1]. The study included an analysis of AR depletion in CTCs as a secondary endpoint.
The table below summarizes the key clinical and pharmacodynamic findings related to the CTC AR assay from this trial [1]:
| Parameter | Summary of Findings |
|---|---|
| Trial Design | Phase 1/2, open-label, parallel-group in CRPC patients progressing on AA/P. |
| This compound Dosing | Regimen 1: 220 mg/m² IV once weekly, 3 weeks/4-week cycle. Regimen 2: 120 mg/m² IV on Day 1 & 2 weekly, 3 weeks/4-week cycle. | | CTC AR Analysis | AR expression was evaluated in CTCs collected from patient blood samples. | | Primary Result | Transient decreases in CTC counts and AR expression in CTCs were observed in both this compound dosing regimens. | | Clinical Correlation | Despite evidence of target engagement (AR depletion in CTCs), no subjects showed an objective or PSA response. The combination did not justify further exploration. |
These results demonstrate that while this compound can induce a measurable pharmacodynamic effect on its target (AR in CTCs), this biological activity did not translate into clinical efficacy in a population with advanced, pre-treated CRPC [1].
This protocol is adapted from the methods used in the aforementioned clinical study [1].
The entire process, from sample collection to data analysis, is summarized in the workflow below.
Clinical trials for this compound have used a standardized approach for collecting PK samples, with the core protocol remaining consistent despite variations in dosing schedules [1] [2] [3].
Summary of PK Sampling Timepoints
| Dosing Schedule | Cycle & Day | Pre-dose | Post-dose Sampling Timepoints | Reference |
|---|---|---|---|---|
| Once Weekly (Days 1, 8, 15 of a 28-day cycle) | Cycle 1, Day 1 & Day 15 | Yes | 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, and 24 hours [2] | PMC7709710 |
| Twice-Weekly (Days 1, 4, 8, 11 of a 21-day cycle) | Cycle 0, Day 1 (this compound alone) | Yes | Designated timepoints after infusion [1] | PMC7954579 |
| Two Consecutive Days per Week (Days 1, 2, 8, 9, 15, 16 of a 28-day cycle) | Cycle 1, Day 1 & Day 15 | Yes | 0.5, 1, 1.5, 2, 3, 4, 7, 10, 22, and 24 hours [2] | PMC7709710 |
This section details the standard operating procedure for collecting and processing PK samples for this compound, as referenced in the clinical literature.
The diagram below illustrates the PK sampling strategy for the "Two Consecutive Days per Week" schedule, showing the relationship between drug administration and sample collection.
This compound (also known as AT13387) is a potent, second-generation HSP90 inhibitor that has demonstrated significant promise in preclinical cancer studies, particularly in combination with established treatment modalities like radiation therapy and chemotherapy. As a molecular chaperone, HSP90 stabilizes numerous oncogenic client proteins involved in cancer progression, including proteins critical to DNA damage repair, cell cycle regulation, and survival signaling pathways. This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of HSP90, leading to the proteasomal degradation of oncogenic client proteins and subsequent disruption of multiple cancer-associated pathways simultaneously. This multi-target approach makes HSP90 inhibition particularly valuable for overcoming treatment resistance in aggressive cancers.
The colony formation assay (also known as clonogenic assay) represents a fundamental technique in cancer research for evaluating the long-term reproductive viability of cells after experimental treatments. Unlike short-term viability assays that measure metabolic activity, colony formation assays assess the ability of single cells to proliferate and form macroscopic colonies over extended periods, typically 7-14 days. This method is especially valuable for studying the effects of radiation and chemotherapeutic agents, as it captures delayed reproductive cell death and provides critical information about treatment efficacy that might be missed in shorter assays. When applied to this compound research, this assay enables quantification of the compound's effects as a single agent and in combination with other treatments, providing essential data for therapeutic development.
Table: Key HSP90 Client Proteins Affected by this compound Treatment
| Client Protein Category | Specific Proteins | Functional Role in Cancer | Response to this compound |
|---|---|---|---|
| Receptor Tyrosine Kinases | EGFR, EGFRvIII | Growth signaling, proliferation | Depletion and degradation [1] |
| Signal Transduction Proteins | AKT, ERK, pS6 | Survival signaling, metabolic regulation | Downregulation [1] |
| DNA Damage Response Proteins | CHK1, RAD51, DNA-PKcs, ATM | DNA repair, radioresistance | Impaired function [2] |
| Cell Cycle Regulators | CDK1, CDK2, CDK4 | Cell cycle progression | Cell cycle arrest [3] [4] |
| Angiogenesis Factors | VEGFR | Tumor vasculature development | Inhibition of angiogenic signaling [5] |
The molecular mechanisms through which this compound exerts its anti-cancer effects are multifaceted and involve simultaneous disruption of multiple oncogenic pathways. By inhibiting HSP90's chaperone function, this compound triggers the ubiquitin-proteasome mediated degradation of client proteins essential for cancer cell survival and proliferation. This results in concerted disruption of growth factor signaling (through EGFR depletion), survival pathways (through AKT reduction), and DNA damage repair mechanisms (through impairment of RAD51, CHK1, and other repair proteins). The downstream consequences include induction of apoptosis, cell cycle arrest, and increased sensitivity to DNA-damaging agents like radiation and chemotherapy.
This compound demonstrates favorable pharmacokinetic properties compared to first-generation HSP90 inhibitors, including longer duration of target inhibition and effective blood-brain barrier penetration, making it particularly suitable for studying glioblastoma and other central nervous system malignancies [1]. Additionally, this compound shows higher affinity for tumor cell HSP90 compared to normal cells, potentially contributing to a more favorable therapeutic index, as the ATPase activity of HSP90 is often elevated in cancerous cells due to mutations or deregulation [2].
Diagram 1: Molecular mechanism of this compound-mediated HSP90 inhibition and downstream cellular effects
The selection of appropriate cell lines is critical for this compound colony formation assays. Researchers have successfully utilized various cancer models, including:
Cell culture conditions must be optimized for each cell type. Established glioblastoma lines (U343 MG, U87 MG) are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (100 IU penicillin and 100 μg/ml streptomycin) [2]. Patient-derived glioblastoma lines (U3013MG, U3024MG) require laminin-coated culture vessels and serum-free media formulations containing growth factors (FGF-2, EGF) and neural supplements (B-27, N-2) to maintain stem cell properties [2] [6].
This compound (AT13387) is typically obtained from commercial suppliers (e.g., Selleck Chemicals, Medkoo Biosciences). Prepare stock solutions by dissolving this compound in pharmaceutical grade DMSO to a concentration of 10-50 mM, followed by aliquoting and storage at -20°C to avoid freeze-thaw cycles [2] [7]. For working concentrations, dilute the stock solution in complete cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability. This compound is typically tested in the nanomolar range (10-500 nM) depending on cell sensitivity and treatment schedule [2] [8] [4].
The colony formation assay with this compound requires careful planning of treatment schedules, particularly for combination studies with radiotherapy or other chemotherapeutic agents:
Cell preparation: Harvest exponentially growing cells using standard trypsinization procedures and prepare a single-cell suspension. Determine cell viability using trypan blue exclusion and adjust cell density according to expected plating efficiency.
Plating density optimization: Plate cells at appropriate densities to ensure formation of discrete, countable colonies (typically 50-1000 cells/well depending on expected treatment effects). Include untreated control wells for normalization.
This compound treatment: Allow cells to adhere for 4-24 hours before adding this compound. For combination with radiotherapy, the most common schedule involves This compound pretreatment for 24 hours followed by irradiation [2] [6]. Treatment duration typically ranges from 24 hours to continuous exposure, depending on experimental design.
Irradiation (for combination studies): Perform irradiation using clinical radiotherapy equipment (e.g., 6 MV X-ray beam) or preclinical irradiators. Doses typically range from 2-6 Gy in single fractions [2] [8]. Include appropriate sham-irradiated controls.
Post-treatment incubation: After treatment exposure, carefully remove drug-containing media, wash cells with PBS, and add fresh complete media. Incubate for 7-14 days to allow colony formation, with medium changes every 3-4 days if necessary.
Diagram 2: Experimental workflow for this compound colony formation assay
After sufficient incubation time for colony formation (typically defined as groups of >50 cells originating from a single progenitor), proceed with colony staining and quantification:
Fixation: Carefully aspirate media and fix colonies with methanol, methanol:acetic acid (3:1), or paraformaldehyde for 10-30 minutes at room temperature.
Staining: Apply appropriate staining solution. Crystal violet (0.5% w/v) is commonly used for visual counting, while MTT reagent can be used for metabolic-based quantification [9]. Incubate for 20-60 minutes with gentle agitation.
Rinsing and drying: Carefully rinse plates with distilled water to remove excess stain and air-dry completely at room temperature.
Colony counting: Count colonies manually or using automated systems. For manual counting, use a stereomicroscope with grid background. For automated counting, capture digital images and analyze using ImageJ software with appropriate thresholding and particle analysis settings [9]. The "Analyze Particles" function in ImageJ can be configured to detect colonies based on size (typically >50 pixels for >50 cell colonies) and circularity parameters.
Survival fraction calculation: Calculate survival fractions using the formula: SF = (number of colonies formed / number of cells plated) / (plating efficiency of control), where plating efficiency = (number of colonies in control / number of cells plated in control).
The fundamental data generated from colony formation assays are survival fractions across different treatment conditions. These data are typically presented as:
For combination studies with radiotherapy, data are often fitted to the Linear-Quadratic model to quantify radiation dose enhancement. The radiation dose enhancement factor (DEF) can be calculated as the ratio of radiation doses required to achieve the same survival fraction in the absence and presence of this compound.
To quantitatively assess the interaction between this compound and other treatments, the combination index (CI) method developed by Chou-Talalay is widely used [1] [8]. This method involves:
Studies have demonstrated that this compound frequently exhibits synergistic interactions (CI < 1) with radiotherapy across multiple cancer models, including glioblastoma, head and neck squamous cell carcinoma, and colorectal cancer [2] [8] [5].
Table: Summary of this compound Efficacy in Colony Formation Assays Across Cancer Types
| Cancer Type | Cell Line/Model | This compound Concentration | Combination Treatment | Key Findings | Reference |
|---|---|---|---|---|---|
| Glioblastoma | U343 MG, U87 MG | 25-100 nM | Radiotherapy (2-6 Gy) | Synergistic reduction in survival fraction (CI < 0.9) | [2] [6] |
| Colorectal Cancer | HCT116 | 0.5-50 nM | Radiotherapy (2-6 Gy) | Additive to synergistic effects; CI: 0.3-0.9 | [8] |
| Head and Neck SCC | FaDU | 100 nM | Radiotherapy (2-6 Gy) | Significant radiosensitization; DEF: 1.3-1.8 | [5] |
| Thyroid Cancer | BHT-101, SW1736 | 50-250 nM | Sorafenib (2.5-5 μM) | Concentration-dependent growth reduction | [4] |
| Ovarian Cancer | A2780, A2780CIS | 100-500 nM | Cisplatin (1-5 μM) | Reversal of cisplatin resistance | [7] |
The colony formation assay results consistently demonstrate that this compound reduces clonogenic survival in a dose-dependent manner across various cancer models. In glioblastoma cells, this compound monotherapy at concentrations of 25-100 nM significantly reduces colony formation, while combination with radiotherapy produces synergistic effects (combination index < 0.9) [2] [6]. Similar patterns are observed in other malignancies, with radioresistant cell lines typically requiring higher this compound concentrations for equivalent sensitization effects.
Colony formation data with this compound typically correlate well with other functional endpoints:
Low plating efficiency: Optimize cell density, use early-passage cells, ensure consistent culture conditions, and use appropriate extracellular matrix coatings when needed (especially for patient-derived cells).
Colony merging: Reduce plating density, fix and stain colonies at appropriate time points before excessive growth, consider using grid-patterned plates for easier counting.
High background staining: Optimize staining time, increase washing steps, filter staining solutions to remove precipitates.
Inconsistent results between replicates: Use single-cell suspensions, ensure even distribution of cells during plating, maintain consistent drug exposure times and media conditions.
Unexpected resistance patterns: Verify cell line authentication, check for mycoplasma contamination, confirm drug stability and storage conditions.
For radiation combination studies: Include appropriate radiation controls (sham irradiation), account for radiation delivery time in drug exposure schedules, and use radiation dose ranges that generate measurable survival fractions.
For patient-derived cells: Use low-passage cultures, maintain stem cell culture conditions, and expect higher heterogeneity in response compared to established cell lines.
For 3D spheroid models: Adapt the colony formation protocol by using semi-solid media (e.g., MethoCult) and adjust counting thresholds for sphere formation [9].
The colony formation assay represents a robust and clinically relevant method for evaluating the anti-cancer efficacy of this compound as a single agent and in combination with standard therapies. The protocol detailed in this application note provides a standardized approach for quantifying the long-term reproductive cell death induced by this compound across various cancer models. The consistent demonstration of synergistic interactions with radiotherapy and chemosensitization effects in preclinical models supports the continued investigation of this compound in combination therapy approaches. Furthermore, the correlation between reduced clonogenic survival and molecular mechanisms such as DNA repair impairment and oncoprotein destabilization provides confidence in the biological relevance of this assay for therapeutic development.
This compound (AT13387) is a potent, second-generation, non-ansamycin inhibitor of heat shock protein 90 (HSP90) that has emerged as a promising radiosensitizing agent across various cancer types. HSP90 is a molecular chaperone that stabilizes numerous oncogenic client proteins involved in cell survival, proliferation, DNA damage repair, and metabolic pathways. Tumor cells exhibit heightened dependence on HSP90, with expression levels 2- to 10-fold higher than in normal cells, making HSP90 an attractive therapeutic target. This compound demonstrates superior target inhibition kinetics and a more favorable toxicity profile compared to first-generation HSP90 inhibitors, enabling its investigation as a radiosensitizer in both external beam radiotherapy and targeted radionuclide therapy contexts.
The therapeutic rationale for combining this compound with radiation stems from its ability to simultaneously disrupt multiple pro-survival pathways in cancer cells. By inhibiting HSP90, this compound promotes the proteasomal degradation of client proteins critical for DNA damage response (e.g., DNA-PKcs, ATM, CHK1), oncogenic signaling (e.g., EGFR, AKT), and cell cycle regulation. This multi-target approach compromises the tumor's ability to repair radiation-induced DNA damage and adapt to proteotoxic stress, resulting in enhanced radiation sensitivity. Preclinical studies have demonstrated this compound's radiosensitizing effects in diverse malignancies including neuroendocrine tumors, glioblastoma, head and neck squamous cell carcinoma, non-small cell lung cancer, and colorectal cancer, supporting its broad potential application in radiation oncology.
The radiosensitizing properties of this compound result from its coordinated disruption of multiple cellular processes essential for cancer cell survival following radiation exposure. The compound binds specifically to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to polyubiquitination and proteasomal degradation of HSP90 client proteins. This primary mechanism triggers a cascade of molecular events that collectively enhance cellular sensitivity to ionizing radiation.
DNA Repair Impairment: this compound treatment leads to the depletion of key DNA repair proteins including DNA-PKcs, ATM, CHK1, and RAD51, which are HSP90 clients. This results in persistent DNA damage following radiation exposure, as evidenced by increased γH2AX foci and 53BP1 foci, markers of unrepaired DNA double-strand breaks. The inhibition compromises both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways, leaving cancer cells vulnerable to radiation-induced DNA damage.
Oncogenic Signaling Disruption: this compound promotes the degradation of oncogenic clients such as EGFR, AKT, and HER2, thereby inhibiting critical pro-survival signaling pathways. Downregulation of EGFR and AKT signaling enhances radiation sensitivity by reducing proliferative capacity and increasing apoptotic susceptibility. Additionally, this compound treatment leads to cell cycle arrest at the G2/M phase, the most radiosensitive phase of the cell cycle, further increasing cellular vulnerability to radiation.
Metabolic Reprogramming: Recent metabolomic profiling has revealed that this compound significantly alters cancer cell metabolism by reducing key metabolites in glycolysis and the tricarboxylic acid (TCA) cycle. This metabolic disruption leads to decreased ATP production and reduced levels of rate-limiting metabolites in nucleotide synthesis, including phosphoribosyl diphosphate and aspartate, thereby limiting the nucleotide pools available for DNA repair processes following radiation damage.
Inhibition of Angiogenic and Vasculogenic Processes: this compound suppresses radiation-induced vasculogenesis, a process implicated in tumor recurrence post-radiotherapy, by inhibiting HIF-1α and SDF-1 expression and reducing tumor infiltration of CD45+ and CD11b+ bone marrow-derived cells. This anti-angiogenic effect complements the direct radiosensitizing actions on tumor cells.
Table 1: Key Molecular Mechanisms of this compound Radiosensitization
| Mechanistic Category | Specific Targets/Effects | Functional Consequences |
|---|---|---|
| DNA Repair Inhibition | Depletion of DNA-PKcs, ATM, CHK1, RAD51 | Persistent DNA damage, impaired DSB repair |
| Oncogenic Signaling Disruption | Degradation of EGFR, AKT, HER2; Reduced MAPK/ERK signaling | Decreased proliferation, increased apoptosis |
| Cell Cycle Effects | G2/M phase arrest | Increased radiosensitivity |
| Metabolic Alterations | Reduced glycolysis/TCA metabolites; Decreased ATP, PRPP, aspartate | Limited nucleotide pools for repair |
| Tumor Microenvironment Modulation | Inhibition of HIF-1α, SDF-1; Reduced BM-derived cell infiltration | Suppressed radiation-induced vasculogenesis |
The following diagram illustrates the key molecular mechanisms through which this compound exerts its radiosensitizing effects:
In vitro assessment of this compound's radiosensitizing properties employs a suite of complementary assays that evaluate different aspects of cellular response to the combination treatment. These protocols enable researchers to quantify the enhancement of radiation sensitivity, characterize the underlying molecular mechanisms, and establish appropriate dose-response relationships for subsequent in vivo studies. Consistent implementation of these standardized assays across different cancer cell types has demonstrated the robust radiosensitizing potential of this compound.
Cell Viability Assays (XTT/WST-1): Cells are seeded in 96-well plates and treated with this compound (typically 10-100 nM) for 24 hours prior to irradiation (1-6 Gy). Viability is assessed 72 hours post-irradiation using XTT or WST-1 reagents according to manufacturers' protocols. These assays provide an initial rapid screening of combination effects but may not fully capture long-term reproductive cell death.
Clonogenic Survival Assays: Following this compound pretreatment (100 nM for 24 hours), cells are irradiated (0-6 Gy), trypsinized, counted, and seeded at appropriate densities to yield 20-100 colonies per dish. After 10-14 days of incubation, colonies are fixed, stained, and counted. This assay measures the reproductive integrity of cells and is considered the gold standard for quantifying radiosensitivity. The dose-modifying factor (DMF) at 10% survival is calculated by dividing the radiation dose for control by the radiation dose for drug-treated cells.
Cell Cycle Analysis: Following this compound and radiation treatment, cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine cell cycle distribution. This compound typically induces G2/M arrest, enhancing cellular radiosensitivity, as cells in the G2/M phase are most vulnerable to radiation-induced DNA damage.
DNA Damage and Repair Assays: DNA damage is quantified by immunostaining for γH2AX and 53BP1 foci at various time points (0-24 hours) post-irradiation. Cells are fixed, permeabilized, stained with fluorescent antibodies, and foci are counted using fluorescence microscopy. This compound treatment typically results in increased initial DNA damage and persistent foci, indicating impaired repair capacity.
Table 2: In Vitro Experimental Protocols for this compound Radiosensitization
| Assay Type | Key Parameters | Expected Outcomes with this compound |
|---|---|---|
| Cell Viability (XTT/WST-1) | This compound: 10-100 nM for 24h; Radiation: 1-6 Gy; Readout: 72h post-IR | Synergistic reduction in viability; IC50 shifts |
| Clonogenic Survival | This compound: 100 nM for 24h pre-IR; Radiation: 0-6 Gy; Incubation: 10-14 days | Dose-modifying factors >1.0 at 10% survival |
| Cell Cycle Analysis | Sample collection: 24h post-treatment; Propidium iodide staining; Flow cytometry | G2/M phase arrest (increased % in G2/M) |
| DNA Damage Foci (γH2AX/53BP1) | Time points: 0.5, 4, 24h post-IR; Immunofluorescence; Foci counting | Increased foci persistence at 24h |
| Western Blot Analysis | Targets: HSP90 clients (EGFR, AKT), DNA repair proteins, HSP70; Sampling: 24h post-treatment | Client protein depletion; HSP70 induction |
| Migration Assays (Wound Healing) | Scratch assay; Imaging: 0, 24, 48h; this compound: 50-100 nM | Significant migration inhibition with combination |
| Spheroid Growth Inhibition | 3D spheroid culture; Treatment at established size; Volume measurement: 7-21 days | Enhanced growth delay with combination |
The clonogenic survival assay represents the fundamental method for quantifying this compound-mediated radiosensitization in vitro. Below is a standardized protocol optimized for various cancer cell lines:
Cell Preparation and Seeding: Harvest exponentially growing cells using standard trypsinization procedures. Count cells using an automated counter or hemocytometer and prepare appropriate dilutions in complete medium. Seed cells in triplicate for each treatment condition in 6-well plates or 60-mm dishes, with seeding densities adjusted based on expected survival (typically 200-50,000 cells per dish depending on radiation dose).
Drug Treatment and Irradiation: After cell attachment (approximately 4-6 hours), add this compound at the desired concentration (typically 100 nM) from DMSO stock solutions, ensuring final DMSO concentration does not exceed 0.1%. Include vehicle controls with equivalent DMSO concentration. Following 24-hour incubation, irradiate cells at room temperature using a clinical irradiator (e.g., 6 MV X-rays from a linear accelerator or 225 kV X-rays from a cabinet irradiator). Include sham-irradiated controls that undergo the same handling without radiation exposure.
Post-Treatment Incubation and Analysis: Following irradiation, carefully remove treatment media, wash cells with PBS, and add fresh complete medium. Return cells to the incubator for 10-14 days, checking periodically for medium evaporation and adding fresh medium if needed. Following incubation, remove medium, fix cells with methanol or ethanol, and stain with crystal violet (0.5% w/v). Count colonies containing >50 cells manually or using an automated colony counter. Calculate surviving fractions by normalizing to plating efficiency of untreated controls.
In vivo evaluation of this compound radiosensitization employs xenograft models in immunocompromised mice to assess therapeutic efficacy and potential toxicities of the combination treatment. These studies provide critical preclinical data supporting clinical translation of the combination strategy. The models have demonstrated consistent and significant enhancement of radiation response across multiple cancer types when combined with this compound.
Neuroendocrine Tumor Xenografts (BON Cells): Mice bearing BON xenografts (approximately 200 mm³) receive this compound (10 mg/kg, IP) for 3 consecutive days when combined with 177Lu-DOTATATE (4 MBq per injection, IV). This combination results in a threefold increase in complete remissions (29% vs. 10% with 177Lu-DOTATATE alone) and a 73% delay in tumor doubling time compared to controls. Notably, the combination also demonstrates renal protection, with tenfold reduction in radiation-induced glomerular injury, potentially through this compound-induced HSP70 upregulation in kidneys [1] [2].
Colorectal Cancer Xenografts (HCT116 Cells): Mice with HCT116 xenografts are treated with this compound (10 mg/kg, IP) for 3 consecutive days combined with fractionated external beam radiotherapy (3 × 2 Gy). The combination treatment results in a substantial tumor growth delay and triples survival time compared to the control group, with minimal systemic toxicity observed [3].
Head and Neck Squamous Cell Carcinoma (HNSCC) and Lung Cancer Models: In HNSCC xenografts, this compound combined with fractionated radiation significantly delays tumor regrowth and inhibits radiation-induced vasculogenesis, a process implicated in tumor recurrence. The combination decreases tumor infiltration of CD45+ and CD11b+ bone marrow-derived cells and inhibits HIF-1 and SDF-1 expression in the tumor microenvironment [4].
Table 3: In Vivo Therapeutic Efficacy of this compound Combined with Radiotherapy
| Cancer Model | Treatment Protocol | Therapeutic Outcomes | Toxicity Observations |
|---|---|---|---|
| Neuroendocrine Tumors (BON xenografts) | This compound: 10 mg/kg IP, 3 consecutive days; 177Lu-DOTATATE: 4 MBq IV | 73% delay in tumor doubling time; 29% complete remissions (3× increase) | Reduced renal glomerular injury (10× decrease) |
| Colorectal Cancer (HCT116 xenografts) | This compound: 10 mg/kg IP, 3 consecutive days; EBRT: 3 × 2 Gy | 3× prolongation of survival; Substantial tumor growth delay | Favorable toxicity profile; No major systemic toxicity |
| Head and Neck SCC (Xenografts) | This compound: 100 mg/m² (human equivalent); Fractionated EBRT | Significant tumor regrowth delay; Inhibition of IR-induced vasculogenesis | Well-tolerated; No dose-limiting toxicities |
| Glioblastoma (Stem cell xenografts) | This compound: 40-50 mg/kg; TMZ: 5-50 mg/kg; Radiation: 2 Gy fractions | Extended survival in combination with TMZ and radiation | Effective BBB penetration; No CNS-specific toxicity |
A comprehensive in vivo study evaluating this compound as a radiosensitizer involves careful design and monitoring to assess both efficacy and safety:
Animal and Tumor Model Establishment: Utilize female BALB/c nu/nu mice (4-6 weeks old) housed under standard laboratory conditions. For neuroendocrine tumor models, inject 6×10⁶ BON cells in serum-free media subcutaneously in the right flank. Monitor tumor growth by measuring three orthogonal diameters every 2-3 days using digital calipers. Calculate tumor volume using the formula: 4πabc/3 (where a, b, and c are the three measured diameters). Randomize mice into treatment groups when tumors reach approximately 200 mm³ (typically 2-3 weeks post-inoculation).
Treatment Administration: Prepare this compound fresh before each administration by dissolving in DMSO and further diluting in 17.5% 2-hydroxypropyl beta-cyclodextrin for intraperitoneal injection. For 177Lu-DOTATATE combination studies, label DOTATATE with 177Lu according to established protocols, achieving labeling yields >99%. Administer 177Lu-DOTATATE via tail vein injection at 4 MBq per dose. For external beam radiation studies, use a small animal irradiator with proper shielding to deliver focal radiation to tumor-bearing limb while protecting the rest of the body.
Monitoring and Endpoint Assessment: Monitor mouse weight and tumor dimensions every 2-3 days throughout the study. Calculate tumor doubling time for each animal from the treatment start date. For survival studies, define humane endpoints according to institutional guidelines (typically when tumors exceed 1000 mm³ or mice show signs of distress). At study termination, collect tumors and normal tissues (kidney, liver, bone marrow) for histological analysis including hematoxylin and eosin staining, immunohistochemistry for HSP70, γH2AX, and Ki-67, and assessment of tissue-specific toxicity.
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound radiosensitization from in vitro mechanistic studies to in vivo therapeutic assessment:
The comprehensive experimental data summarized in these Application Notes demonstrates that This compound is a potent radiosensitizer across multiple preclinical cancer models. Its ability to simultaneously disrupt DNA repair pathways, oncogenic signaling, and cellular metabolism creates a multifaceted mechanism of action that significantly enhances radiation response. The consistent demonstration of synergistic effects with both external beam radiotherapy and targeted radionuclide therapies (e.g., 177Lu-DOTATATE) supports continued investigation of this combination strategy.
Notably, the favorable toxicity profile observed in preclinical studies, including the unexpected renal protective effect when combined with 177Lu-DOTATATE, suggests potential clinical advantages beyond therapeutic efficacy. The ability of this compound to cross the blood-brain barrier further expands its potential application to CNS malignancies like glioblastoma, where effective radiosensitizers are urgently needed.
Future research directions should focus on biomarker identification for patient selection, optimization of dosing schedules in clinical settings, and exploration of combinations with other modalities including immunotherapy. The protocols and experimental designs detailed herein provide a robust framework for continued preclinical investigation and support the clinical translation of this compound as a promising radiosensitizing agent in oncology.
Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, characterized by remarkable therapeutic resistance and nearly universal recurrence. The glioma-initiating cells (GICs) or glioma stem cells (GSCs) subpopulation has been identified as a critical driver of tumor propagation, therapeutic resistance, and recurrence. These cells exhibit stem-like properties including self-renewal capacity, multipotency, and enhanced DNA repair mechanisms that render them resistant to conventional therapies. The molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a promising therapeutic target in GBM due to its central role in stabilizing numerous oncogenic client proteins that promote tumor growth and survival. HSP90 is overexpressed in glioma cells and plays a crucial role in maintaining the stability and function of over 200 client proteins, many of which are implicated in glioma pathogenesis, including EGFR, EGFRvIII, AKT, and various DNA repair proteins.
Onalespib (AT13387) is a potent, second-generation HSP90 inhibitor that differentiates itself from first-generation inhibitors through its long-acting target inhibition and favorable toxicity profile. Unlike earlier HSP90 inhibitors, this compound effectively crosses the blood-brain barrier (BBB), making it particularly suitable for neuro-oncology applications. Its mechanism involves binding to the N-terminal ATPase pocket of HSP90, inhibiting its chaperone function and leading to proteasomal degradation of oncogenic client proteins. This simultaneous disruption of multiple signaling pathways represents a promising strategy for overcoming the therapeutic resistance associated with GSCs. The following table summarizes key characteristics of patient-derived glioma initiating cells that make them relevant for studying this compound:
Table 1: Key Characteristics of Patient-Derived Glioma Initiating Cells
| Characteristic | Description | Experimental Marker | Significance in GBM |
|---|---|---|---|
| Self-Renewal Capacity | Ability to form secondary neurospheres upon dissociation | Serial sphere formation assays | Drives tumor propagation and recurrence |
| Multipotency | Differentiation into multiple neural lineages | Tuj1 (neuronal), GFAP (astrocytic) | Contributes to cellular heterogeneity |
| Stem Cell Marker Expression | Expression of neural stem cell markers | Nestin, SOX2, Olig2, CD133, CD15 | Correlates with tumorigenic potential |
| In Vivo Tumorigenicity | Ability to recapitulate original tumor in immunocompromised mice | Tumor formation in orthotopic xenografts | Gold standard for functional validation |
| Therapeutic Resistance | Enhanced resistance to chemo/radiotherapy | Aldehyde dehydrogenase activity, DNA repair capacity | Mediates treatment failure |
Primary GIC culture requires careful attention to preservation of stem-like properties and minimization of phenotypic drift. The following protocol is adapted from established methodologies for maintaining tumor-initiating capacity and genetic fidelity [1]:
Critical culture components include serum-free DMEM/F12 medium supplemented with B-27, 20 ng/mL human recombinant EGF, 20 ng/mL basic FGF, and antibiotic-antimycotic solution. For long-term expansion, the AlgTube culture system provides significant advantages over traditional neurosphere methods, enabling ~700-fold expansion over 14 days while maintaining stem cell properties [2]. This system cultures GSCs in microscale alginate hydrogel tubes suspended in culture medium, protecting cells from hydrodynamic stresses while permitting efficient nutrient transport.
Table 2: Culture System Comparison for Glioma Initiating Cells
| Parameter | Traditional Neurosphere | Adherent Culture | AlgTube System |
|---|---|---|---|
| Volumetric Yield (cells/mL) | <1 × 10⁶ | ~1 × 10⁷ | ~3.0 × 10⁸ |
| Expansion Fold (14 days) | ~50-100 | ~100-200 | ~500-700 |
| Cell Viability | 70-85% | 80-90% | >95% |
| Stem Marker Maintenance | Good | Variable | Excellent |
| In Vivo Tumorigenicity | Preserved | Often diminished | Preserved |
| Scalability for HTS | Limited | Moderate | Excellent |
This compound preparation begins with dissolving the compound in DMSO to create a stock solution (typically 10-100 mM) that can be stored at -20°C in aliquots. For working concentrations, further dilute in complete cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [3]. The following protocols outline key experimental approaches for evaluating this compound efficacy:
Diagram 1: Experimental workflow for evaluating this compound in patient-derived glioma initiating cells, covering culture establishment, therapeutic intervention, and functional assessment.
This compound demonstrates significant anti-glioma activity as a single agent against patient-derived GSCs at nanomolar concentrations. Treatment with this compound (50-400 nM) for 24-72 hours results in dose-dependent cytotoxicity across multiple patient-derived GSC lines, with IC₅₀ values typically ranging from 50-200 nM [3]. Beyond direct cytotoxicity, this compound profoundly impairs GSC self-renewal capacity, as evidenced by marked reduction in tumorsphere formation and secondary sphere formation efficiency. The inhibitory effects extend to critical GSC functions including migration and invasion, with this compound (100 nM) reducing migration by 34-51% in various GSC models as measured by scratch wound assays [3] [4]. These functional impairments correlate with depletion of key oncogenic client proteins and disruption of pro-survival signaling pathways essential for GSC maintenance.
The temporal dynamics of this compound activity reveal its long-acting characteristics, with target engagement and client protein degradation persisting for up to 72 hours after drug removal. This sustained target inhibition distinguishes this compound from first-generation HSP90 inhibitors and may contribute to its enhanced efficacy against slow-cycling GSCs. Annexin V/propidium iodide staining demonstrates induction of apoptosis following this compound treatment, with Annexin V-positive populations increasing from baseline levels of 2-5% to 14-22% after 96 hours of treatment (200 nM this compound) in sensitive GSC models [3] [4]. The following table summarizes key efficacy parameters of this compound monotherapy:
Table 3: this compound Monotherapy Efficacy in Glioma Models
| Parameter | Effect | Concentration Range | Time Frame | Experimental Model |
|---|---|---|---|---|
| Cell Viability Reduction | 40-80% decrease | 50-400 nM | 72-96 hours | GSC2, GSC11, GSC20, GSC23 lines |
| IC₅₀ Values | 50-200 nM | 0.1-1000 nM | 72 hours | Multiple patient-derived GSCs |
| Apoptosis Induction | 14-22% Annexin V⁺ cells | 100-400 nM | 96 hours | LN229, U251HF, A172, GSCs |
| Migration Inhibition | 34-51% reduction | 100 nM | 24 hours | HCT116, A431, GSC models |
| Colony Formation Suppression | 60-85% reduction | 50-200 nM | 7-10 days | LN229, U251HF, A172 |
Rational combination strategies leverage this compound's ability to simultaneously disrupt multiple resistance pathways, potentially enhancing the efficacy of standard glioma therapies. The most extensively studied combinations include temozolomide (TMZ) and radiotherapy, both cornerstone treatments for glioblastoma:
Sequencing and timing considerations are critical for optimal combination effects. For radiation combinations, administering this compound 24 hours before irradiation maximizes radiosensitization, potentially by allowing sufficient time for depletion of DNA repair proteins prior to damage induction [5] [6]. For TMZ combinations, concurrent administration or this compound pretreatment (24 hours) shows superior efficacy to sequential administration.
Table 4: Combination Therapy Efficacy of this compound in Glioma Models
| Combination | Synergy Level | Key Mechanisms | In Vivo Efficacy | Experimental Models |
|---|---|---|---|---|
| This compound + TMZ | CI: 0.3-0.7 (synergistic) | Depletion of DNA repair proteins; Enhanced apoptosis | Significant survival extension in zebrafish and mouse xenografts | GSC2, GSC11, GSC20 xenografts |
| This compound + XRT | DER: 1.5-2.0 | Impaired DSB repair; Reduced migration & invasion | 3× survival extension in xenograft models | U343, U87, patient-derived GSCs |
| This compound + CDK inhibitor | CI: 0.5-0.8 (synergistic) | Cell cycle arrest; Enhanced client protein degradation | Partial responses in Phase 1 trial | Advanced solid tumors |
This compound treatment triggers profound remodeling of the GSC proteome through degradation of HSP90 client proteins. Within 6-24 hours of treatment, numerous oncogenic client proteins are depleted, with maximal degradation typically observed at 24 hours [3]. Key affected clients include:
The compensatory stress response to HSP90 inhibition includes induction of HSP70, a biochemical marker of target engagement. HSP70 upregulation of 47-76% has been consistently observed following this compound treatment across multiple GSC models [3] [4]. This induction serves as a useful pharmacodynamic biomarker confirming HSP90 inhibition in both in vitro and in vivo settings.
Downstream pathway analysis reveals coordinated disruption of multiple signaling networks essential for GSC survival. Phosphoprotein profiling demonstrates decreased phosphorylation of AKT (Ser308), ERK1/2 (Thr202/Tyr204), and S6 (Ser240/244), indicating inhibition of PI3K/AKT, MAPK/ERK, and mTOR signaling pathways, respectively [3]. This multi-pathway disruption likely underlies this compound's efficacy against heterogeneous GSC populations that may rely on different signaling networks for survival.
Diagram 2: Molecular mechanism of this compound action in glioma initiating cells, showing HSP90 inhibition, client protein degradation, and downstream biological consequences.
This compound profoundly impacts the DNA damage response in GSCs, compromising their ability to repair therapeutic-induced DNA damage. This mechanism underlies its strong synergistic interactions with both temozolomide and radiotherapy. Key aspects include:
The functional consequences of these DNA repair defects include persistent DNA damage signaling, as evidenced by increased γH2AX and 53BP1 foci formation. After combination treatment with radiation, this compound-treated GSCs show 2.0-2.5-fold more γH2AX foci at 24 hours post-irradiation compared to radiation alone, indicating impaired repair kinetics [4]. This DNA repair deficiency correlates with increased G₂/M cell cycle arrest and enhanced apoptosis, particularly in combination treatment settings.
Optimized dosing strategies for this compound in GSC models have been established through preclinical studies. For in vitro applications, the following parameters are recommended:
Blood-brain barrier penetration represents a key advantage of this compound for glioma applications. Preclinical studies demonstrate effective CNS penetration with brain-to-plasma ratios of approximately 0.3-0.5, sufficient for target engagement in intracranial tumor models [3]. The long-acting characteristics of this compound enable intermittent dosing regimens while maintaining continuous target inhibition, potentially mitigating toxicity concerns associated with continuous HSP90 inhibition.
Clinical translation of these findings is supported by phase I trial data showing acceptable safety profiles when this compound is administered at 80-100 mg/m² intravenously on days 1, 4, 8, and 11 of a 21-day cycle [7]. The most common adverse events include grade 1/2 diarrhea (79%), fatigue (54%), mucositis (57%), nausea (46%), and vomiting (50%), with manageable toxicity at biologically active doses.
Critical considerations for successful implementation of this compound experiments with patient-derived GSCs include:
Common technical challenges and solutions include:
The comprehensive data presented support This compound as a promising therapeutic agent for targeting the therapy-resistant GSC population in glioblastoma. Its ability to simultaneously disrupt multiple oncogenic pathways, impair DNA repair mechanisms, and synergize with conventional therapies addresses key challenges in GBM treatment. The provided protocols and application notes offer researchers validated methodologies for investigating this compound in patient-derived GSC models, facilitating translational research in this critical area.
The clinical development path for this compound in GBM will likely focus on combination regimens with existing standards of care, particularly in molecularly selected populations. Biomarker-driven patient selection, potentially based on HSP90 client protein dependence or DNA repair deficiency signatures, may enhance therapeutic efficacy. Additionally, novel formulation strategies to enhance CNS delivery and innovative scheduling approaches to maximize the therapeutic index represent promising directions for future investigation.
This compound is a second-generation heat shock protein 90 (HSP90) inhibitor. It binds to HSP90's ATP-binding pocket, disrupting its chaperone function. This leads to the proteasomal degradation of HSP90's "client proteins"—many of which are oncogenic signaling proteins crucial for cancer cell survival and growth [1].
The tables below summarize key client proteins and the observed effects of this compound treatment from recent preclinical studies.
Table 1: Key HSP90 Client Proteins Downregulated by this compound
| Client Protein | Function/Role | Observed Effect of this compound |
|---|---|---|
| EGFR / EGFRvIII | Growth factor receptor; promotes cell proliferation & survival. | Depleted in glioma and neuroendocrine tumor cells [2] [3]. |
| AKT | Serine/threonine kinase; key node in pro-survival PI3K/AKT pathway. | Depleted; downstream signaling disrupted in glioma cells [2]. |
| ERK1/2 | Component of MAPK/ERK pathway; regulates cell proliferation. | Signaling disrupted in glioma cells [2]. |
| S6 | Ribosomal protein; downstream of mTOR pathway; indicates protein synthesis. | Signaling disrupted in glioma cells [2]. |
Table 2: Experimental Evidence of this compound's Effects in Western Blot Analysis
| Cancer Model | Treatment Conditions | Key Western Blot Findings | Citation |
|---|---|---|---|
| Glioma | This compound (monotherapy) | Depletion of EGFR, EGFRvIII, and AKT; disruption of downstream signaling. | [2] |
| Neuroendocrine Tumors (NETs) | This compound + 177Lu-DOTATATE | Downregulation of EGFR; upregulation of DNA damage marker γH2AX. | [3] [4] |
| Colorectal (HCT116) & Skin (A431) | This compound + Radiotherapy | Downregulation of EGFR; upregulation of HSP70 and γH2AX. | [5] |
| Head & Neck, Ovarian | This compound + Cisplatin | Increased DNA double-strand breaks (γH2AX) and apoptotic signaling. | [6] |
While the search results confirm that Western blotting is the standard method for verifying this compound's activity [2] [3] [6], they do not contain a single, complete step-by-step protocol. The following workflow synthesizes general Western blot principles from established resources [7] [8] with context from the this compound studies.
The following diagram illustrates the logical flow of the molecular events triggered by this compound treatment, which your Western blot will detect.
The combination's rationale centers on simultaneously disrupting protein homeostasis and the cell cycle.
The diagram below illustrates this synergistic mechanism of action.
A Phase I trial (NCT02095015) was conducted to determine the safety and recommended dose of the this compound-AT7519 combination in patients with advanced solid tumors [1].
The trial followed a standard 3 + 3 dose-escalation design across four sites [1].
The study established the MTD and identified the most common adverse events.
| Adverse Event | Incidence (%) (All Grades) | Most Common Grade |
|---|---|---|
| Diarrhea | 79% | 1/2 |
| Fatigue | 54% | 1/2 |
| Mucositis | 57% | 1/2 |
| Nausea | 46% | 1/2 |
| Vomiting | 50% | 1/2 |
Source: Phase 1 trial data [1].
The clinical trial provided initial evidence of the combination's efficacy and confirmed its biological activity.
Independent research reinforces AT7519's role in the combination, demonstrating its potent single-agent activity in glioblastoma (GBM) models [2].
The following diagram summarizes the multi-faceted antitumor mechanisms of AT7519 based on this preclinical research.
For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies.
This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of AT7519 [2].
This protocol allows for simultaneous analysis of cell cycle distribution and apoptosis induction [2].
This protocol is used to assess changes in client protein levels, cleavage of caspases, and other key biomarkers [1] [2].
The combination of this compound and AT7519 represents a rationally designed, synergistic approach for targeting advanced solid tumors. The therapy has a defined MTD and a manageable safety profile, with encouraging preliminary efficacy signals [1]. Future clinical development should focus on biomarker-driven patient selection to identify tumors most dependent on HSP90 client proteins and specific CDKs for optimal outcomes [1].
| Cancer Type / Model | Therapy Type | Key Efficacy Findings | Key Mechanisms / Biomarkers | Source / Context |
|---|---|---|---|---|
| Glioblastoma (in vitro) [1] | Combination with Radiotherapy | Synergistic enhancement of radiosensitivity; increased cell death, reduced migration. | Increased apoptosis; downregulation of DNA damage response (DDR) and oncogenic client proteins. | Preclinical (Cell lines) |
| Thyroid Cancer (in vitro/in vivo) [2] | Combination with Sorafenib (TKI) | Significant inhibition of cell proliferation and migration; delayed tumor growth and prolonged survival in mice. | Induction of apoptosis and necrosis; cell cycle arrest (G1/M increase). | Preclinical (Cell lines & Xenograft) |
| Various Solid Tumors (in vitro/in vivo) [3] | Combination with Radiotherapy | Synergistic reduction in colony formation and migration; substantial delay in tumor growth and prolonged survival in mice. | Downregulation of client proteins (e.g., EGFR); increased DNA damage (γH2AX) and apoptosis. | Preclinical (Cell lines & Xenograft) |
| Neuroendocrine Tumors (in vitro) [4] | Combination with 177Lu-DOTATATE (PRRT) | Synergistic therapeutic effect on tumor spheroids. | Downregulation of EGFR; induction of apoptosis (increased caspase 3/7). | Preclinical (Cell lines) |
| Castration-Resistant Prostate Cancer (Clinical) [5] | Combination with Abiraterone/Prednisone | No objective or PSA responses; minimal evidence of clinical activity. | Transient decrease in AR in circulating tumor cells; modest client protein knockdown in biopsies. | Phase 1/2 Clinical Trial |
| Advanced Solid Tumors (Clinical) [6] | Combination with AT7519 (CDK inhibitor) | Partial responses in 2 patients; stable disease in others. | Target engagement (HSP70 upregulation) confirmed in plasma and PBMCs. | Phase 1 Clinical Trial |
| GIST (Clinical) [7] | Combination with Imatinib (TKI) | Partial response in 1 patient (PDGFRA-mutant); stable disease in several others. | Aimed to degrade mutant KIT/PDGFRA proteins. | Phase 1 Clinical Trial |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for common assays used in these studies.
This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.
This assay tests the ability of a single cell to proliferate indefinitely, reflecting long-term survival and reproductive integrity after treatment.
The following diagrams illustrate the core mechanisms by which this compound exerts its effects, particularly in combination therapies.
Q1: What are the primary molecular mechanisms by which cancer cells develop resistance to Onalespib?
Resistance to HSP90 inhibitors like this compound is often multifactorial. The table below summarizes the key documented mechanisms.
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Activation of Compensatory Survival Pathways | Inhibition of one set of oncoproteins (e.g., EGFR, ALK) leads to the activation of bypass tracks, such as PI3K/AKT and MAPK signaling, to maintain cell survival [1]. | Observed as a common limitation of HSP90 inhibitor monotherapy [1]. |
| Induction of the Heat Shock Response (HSR) | This compound treatment can trigger the activation of Heat Shock Factor 1 (HSF1), leading to the upregulated expression of other cytoprotective heat shock proteins like HSP70 and HSP27 [1]. This response buffers the proteotoxic stress caused by HSP90 inhibition. | Upregulation of HSP70 is a consistent biomarker observed in cells treated with this compound and other second-generation HSP90 inhibitors [2] [1]. |
| Multi-drug Resistance (MDR) Phenotype | Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively export chemotherapeutic drugs and some targeted agents from the cell, reducing intracellular concentrations [1]. | Noted as a general resistance mechanism to anticancer agents, which can extend to HSP90 inhibitors [1]. |
Q2: Are there cell line models of acquired this compound resistance available for study?
The search results indicate that while there are numerous models of this compound sensitivity, readily available standardized cell lines with acquired resistance to this compound are not explicitly detailed. However, the literature provides a clear path for generating these models in-house.
Experimental Protocol: Generating this compound-Resistant Cell Lines
This methodology is adapted from established procedures for generating resistant lines to other kinase inhibitors [3].
This process allows you to create a matched pair of sensitive and resistant cells for subsequent mechanistic studies.
Q3: How can I experimentally investigate and validate these resistance mechanisms in my models?
The following workflows and protocols are recommended for a systematic investigation.
Key Experimental Workflow for Investigating Resistance
This diagram outlines the logical progression of experiments to pinpoint resistance mechanisms.
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
Protein Expression Analysis by Western Blot
DNA Damage Response (DDR) Analysis
Q4: What are the recommended strategies to overcome or delay resistance to this compound?
The most supported strategy from pre-clinical research is the use of rational upfront combinations.
Potential Combination Strategies to Overcome Resistance
| Combination Partner | Rationale | Key Findings |
|---|
| Tyrosine Kinase Inhibitors (TKIs) (e.g., Crizotinib, Erlotinib) | Pre-emptively blocks the primary oncogenic driver and HSP90 inhibition suppresses diverse escape routes, delaying the emergence of resistant clones [3]. | In ALK+ and EGFR+ NSCLC xenografts, upfront This compound + TKI combination dramatically delayed tumor relapse compared to TKI monotherapy [3]. | | Radiotherapy | this compound acts as a radiosensitizer by depleting DNA repair clients (e.g., CHK1, RAD51, DNA-PKcs), impairing Homologous Recombination (HR) and NHEJ, thus preventing recovery from radiation-induced damage [7] [4] [2]. | Synergistic cell kill and tumor growth delay were demonstrated in glioblastoma, colorectal, and other xenograft models. The combination increased γH2AX foci and apoptosis [7] [2]. | | Temozolomide (TMZ) | Similar to radiation, this compound compromises the cancer cell's ability to repair TMZ-induced DNA damage, leading to synergistic cytotoxicity [4] [5]. | The combination showed improved survival in zebrafish and mouse intracranial GBM models compared to either agent alone [4] [5]. | | Other Targeted Agents (e.g., MEK, PI3K inhibitors) | Directly targets the compensatory survival pathways that become activated upon HSP90 inhibition, creating a dual blockade that is harder for cancer cells to bypass [1]. | A general strategy proposed to counter bypass signaling, supported by the known crosstalk between HSP90 client proteins and these pathways [1]. |
Mechanism of this compound as a Radiosensitizer/Chemosensitizer
This diagram illustrates how this compound enhances the efficacy of DNA-damaging agents, a key combination strategy.
| Context / Regimen Name | Recommended Phase 2 Dose (RP2D) & Schedule | Key Efficacy & Toxicity Findings |
|---|---|---|
| Monotherapy (QDx2/week) [1] [2] | 160 mg/m² on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle [1] [2] | Stable disease >2 cycles in 8/31 pts; no objective responses. Common toxicities: diarrhea, fatigue, ocular, hepatic, hematologic [1]. |
| Combination with Paclitaxel (TNBC) [3] | 260 mg/m² on Days 1, 8, 15 + Paclitaxel (80 mg/m²) on a 28-day cycle [3] | Objective Response Rate: 20% (3 complete responses). Grade 3/4 AEs: neutropenia (33%), anemia (20%), lymphopenia (17%), diarrhea (7%) [3]. |
| Combination with Abiraterone/P (Regimen 1) [4] | 220 mg/m² weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4] | Dose-limiting toxicity (DLT): Diarrhea. No objective or PSA responses. Modest biological effect [4]. |
| Combination with Abiraterone/P (Regimen 2) [4] | 120 mg/m² on D1, D2 weekly for 3 weeks of a 4-week cycle + Abiraterone/P [4] | DLT: Diarrhea at 160 mg/m². No objective or PSA responses [4]. |
| Combination with AT7519 [5] | Onalespib 80 mg/m² + AT7519 21 mg/m² on Days 1, 4, 8, 11 of a 21-day cycle [5] | Maximum Tolerated Dose (MTD). Below monotherapy RP2D due to overlapping toxicity (diarrhea, fatigue, mucositis). Partial responses observed [5]. |
For researchers, demonstrating target engagement is crucial. Here are methodologies used in clinical trials to confirm that this compound is effectively inhibiting HSP90.
This is a minimally invasive method to prove on-target drug activity [1].
For a direct assessment of drug effect in the tumor microenvironment, paired biopsies are required.
The following diagrams illustrate the molecular mechanism of this compound and a standard workflow for assessing its efficacy in preclinical models, which underpins the clinical dosing schedules.
What is the maximum tolerated dose (MTD) for this compound monotherapy? The MTD depends on the schedule. For the "QDx2/week" schedule (days 1, 2, 8, 9, 15, 16 of a 28-day cycle), the Recommended Phase 2 Dose (RP2D) is 160 mg/m² [1] [2]. For a once-weekly schedule, the MTD was defined as 220 mg/m², with dose-limiting diarrhea occurring at 260 mg/m² [4].
Why are combination therapy doses often lower than monotherapy RP2D? Combination regimens must account for overlapping toxicities. For example, when combined with AT7519, the MTD for this compound was 80 mg/m², which is below its monotherapy RP2D, to manage shared side effects like diarrhea and fatigue [5].
What is the most common dose-limiting toxicity (DLT) observed? Diarrhea is a frequently reported DLT across multiple studies, occurring at higher dose levels in both monotherapy and combination regimens [4] [3] [5].
How can I confirm target engagement in my experimental model? The most reliable method is to measure the upregulation of HSP70 at the protein (by Western Blot) or mRNA (by RT-PCR) level in treated cells or tissues. This is a consistent pharmacodynamic marker of HSP90 inhibition [1] [6] [5].
This table summarizes the core effects and significance of HSP70 upregulation following Onalespib treatment.
| Aspect | Description |
|---|---|
| Primary Cause | A direct, compensatory cellular survival response to HSP90 inhibition [1]. |
| Functional Consequence | A major postulated mechanism of resistance to HSP90 inhibitor therapy; its anti-apoptotic activity blunts the cytotoxic effect of this compound [1]. |
| Role as a Biomarker | Upregulation is a pharmacodynamic (PD) biomarker, confirming successful on-target engagement of HSP90 by this compound in both preclinical models and human patients [1]. |
| Protective Role | Can confer a protective effect on non-target tissues, such as reducing radiation-induced glomerular injury in kidneys [2]. |
For researchers encountering this challenge, the search results point to several strategic and methodological approaches.
The following workflow outlines a key experiment from the search results for evaluating a combination strategy to overcome HSP70-mediated resistance.
The table below summarizes key quantitative findings from preclinical studies on Onalespib's BBB penetration and related efficacy.
| Metric | Findings/Value | Experimental Model | Source/Reference |
|---|---|---|---|
| BBB Penetration Evidence | Brain concentration > plasma concentration 2 hours post-IV administration [1] [2]. | Non-tumor-bearing nude mice [3]. | Clin Cancer Res. 2017 |
| Key Client Proteins Depleted | EGFR, EGFRvIII, AKT, p-STAT3 [3] [1]. | Glioma cell lines & patient-derived GSCs [3]. | Clin Cancer Res. 2017 |
| Synergy with Radiotherapy | Combination Index (CI) < 0.9, indicating synergy; substantial delay in tumor growth and 3x survival prolongation in vivo [4]. | HCT116 and A431 xenograft mouse models [4]. | Sci Rep. 2020 |
| Synergy with Temozolomide (TMZ) | Additive or synergistic anti-proliferative effect; significantly extended survival in zebrafish and mouse xenograft models [3] [5]. | Zebrafish and NOD/SCID mouse xenograft models [3]. | Clin Cancer Res. 2017 |
Here are detailed methodologies for critical experiments used to validate this compound's activity and BBB penetration.
This methodology assesses the compound's initial potential to cross the BBB.
This protocol confirms BBB penetration and therapeutic efficacy in live animal models.
The following diagram illustrates how this compound inhibits HSP90 to exert its anti-tumor effects in glioblastoma cells.
Q1: Our in vitro models show promising results, but we see limited efficacy in orthotopic mouse models. What could be the issue?
Q2: We are combining this compound with radiotherapy. What are the key mechanisms behind the observed synergy, and how can we measure them?
Q3: How can we be sure that the anti-tumor effects are specific and not overly toxic to normal neural cells?
The table below summarizes the most common and promising Onalespib combination strategies, their molecular rationale, and the recommended sequencing based on pre-clinical and clinical evidence.
| Combination Partner | Cancer Model(s) Tested | Proposed Sequencing & Rationale | Key Downstream Effects | Clinical/Pre-clinical Status |
|---|---|---|---|---|
| Radiotherapy [1] [2] [3] | Glioblastoma (in vitro & in vivo), Colorectal cancer (xenograft) [3] | This compound administered 24 hours before radiation. [1] [2] Rationale: This schedule allows for maximum downregulation of DNA repair and pro-survival client proteins before DNA damage is induced. | Increased DNA double-strand breaks (γH2AX, 53BP1 foci), reduced repair, enhanced apoptosis, reduced cell migration [3]. | Pre-clinical |
| CDK Inhibitors (e.g., AT7519) [4] | Advanced Solid Tumors (Phase 1 Trial) | This compound lead-in (1 week), then concurrent combination. [4] Rationale: The lead-in demonstrates target engagement (HSP70 induction); AT7519 is then added to suppress this compensatory resistance mechanism. | Suppression of this compound-induced HSP70, reduction of phospho-RNA polymerase II, client protein degradation (e.g., pAKT) [4]. | Phase 1 |
| p53 Activators (e.g., Idasanutlin) [5] | Colorectal Cancer (cells, organoids, in vivo) | Concurrent treatment. Rationale: Both p53 activation and HSP90 inhibition concurrently disrupt the HSF1-HSP90 axis, preventing the compensatory heat-shock response (HSR) and synergistically inducing cell death. | Suppression of HSF1-HSR activity, upregulation of apoptosis and inflammatory pathways, client protein degradation [5]. | Pre-clinical |
| CDK4/6 Inhibitors (e.g., Palbociclib) [5] | Colorectal Cancer (p53-deficient models) | Concurrent treatment. Rationale: Directly inhibits CDK4/6 to phenocopy the cell cycle arrest and HSF1 suppression normally induced by the p53-p21 pathway, thus blocking the HSR in p53-deficient settings. | Suppression of HSF1 target genes, reduced cancer cell growth independent of p53 status [5]. | Pre-clinical |
Here are answers to frequently asked questions regarding challenges in this compound combination experiments.
FAQ 1: We are not observing a synergistic effect when combining this compound with radiotherapy. What could be the issue?
FAQ 2: Our in vivo combination therapy is showing high toxicity. How can this be managed?
FAQ 3: Cancer cells develop resistance to this compound monotherapy. Which combinations can overcome this?
This protocol outlines a standard workflow for testing the radiosensitizing effects of this compound in vitro, based on established methodologies [1] [2] [3].
Key Steps:
Understanding the signaling pathways is key to rational combination design. The diagram below illustrates the core mechanism of HSP90 inhibition and how two major combination strategies overcome resistance.
Q: What are the primary challenges in developing biomarkers for Onalespib?
Q: What biomarkers have been investigated in clinical trials with this compound?
Q: What is the recommended path forward for this compound biomarker development?
The table below outlines key experiments for studying this compound's mechanism and identifying potential biomarkers, along with common issues and solutions.
| Goal/Assay | Detailed Methodology | Key Parameters | Troubleshooting Common Issues |
|---|
| Proteomic Analysis for Biomarker Discovery | 1. Treatment: Expose cells (e.g., GBM lines) to this compound, radiation, or combination [1]. 2. Sample Prep: Lyse cells and prepare protein extracts. 3. Analysis: Use Proximity Extension Assay (PEA) or mass spectrometry to analyze protein expression changes [1]. 4. Validation: Confirm key hits via Western Blot (e.g., Hsp70, CDK4, Raf-1) [3]. | • this compound: 10-100 nM [1] • Incubation: 24h pre-irradiation [1] • Key Outputs: Protein profiles in signaling, immune, and angiogenic pathways [1]. | • High Background: Include vehicle (DMSO) controls. • Low Signal: Optimize cell lysis protocol; confirm protein concentration. • Data Overload: Use bioinformatics (pathway analysis) to prioritize candidates. | | Viability & Combination Effect (XTT) | 1. Seed cells in 96-well plates [1]. 2. Treat with this compound (e.g., 0-100 nM) for 24h, then irradiate (1-6 Gy) [1]. 3. Incubate for 72h post-treatment. 4. Add XTT reagent and measure absorbance per manufacturer's protocol [1]. | • Cell Lines: U343 MG, U87 MG, patient-derived GBM cells [1]. • Key Output: IC50 values, synergy with radiotherapy [1] [3]. | • Poor Replication: Use sufficient replicates (n≥6). • Edge Effect: Avoid using outer wells or fill with PBS. • No Synergy: Test a wider range of doses and sequences (e.g., drug before/after radiation). | | Confirming Target Engagement (Western Blot) | 1. Treat cells with this compound (10-30 nM) [3]. 2. Incubate for 18 hours [3]. 3. Lyse cells and run proteins on SDS-PAGE gel. 4. Transfer & Probe with antibodies against Hsp70 (confirming inhibition) and client proteins like CDK4 or Raf-1 (confirming degradation) [3]. | • Positive Control: Known Hsp90 inhibitor. • Loading Control: GAPDH or Actin. • Key Output: Upregulation of Hsp70, degradation of client proteins [3]. | • No Hsp70 Induction: Increase drug concentration/duration; check antibody specificity. • High Background: Optimize blocking and washing conditions. |
The following diagrams illustrate this compound's mechanism and a proposed biomarker development workflow to address current challenges.
For researchers designing studies, here is a summary of key experimental methodologies and findings from the literature on Onalespib.
Table 2: Key Preclinical Findings and Experimental Protocols for this compound
| Cancer Model | Experimental Protocol Summary | Key Findings | Citation |
|---|
| Glioblastoma (in vitro & in vivo) | - Cell lines: Glioma cell lines (LN229, A172) and patient-derived glioma-initiating cells (GSCs).
HSP90 inhibitors share a common core mechanism but differ in their pharmacological profiles. The following diagram illustrates the general mechanism of HSP90 inhibition and how this compound's specific properties lead to its therapeutic effects.
As the diagram shows, this compound's key advantages in cancer therapy are grounded in two main properties:
The field of HSP90 inhibition is evolving to overcome the limitations of earlier inhibitors. The future likely lies in isoform-selective inhibitors, which target specific HSP90 isoforms to improve safety and efficacy.
The following tables summarize key experimental findings on client protein modulation by Onalespib.
Table 1: Preclinical Evidence of Client Protein Depletion by this compound
| Cancer Model / Cell Line | Client Proteins Depleted | Experimental Evidence | Source / Citation |
|---|---|---|---|
| Prostate Cancer (22Rv1, VCaP) | AR-FL, AR-V7, EGFR, AKT | Western blot showed decreased protein levels; qRT-PCR showed reduced AR-V7 mRNA [1]. | [1] |
| HCT116 & A431 Xenografts | EGFR | Western blot showed significant downregulation in treated groups [2]. | [2] |
| Various Solid Tumors (in vitro) | Multiple oncogenic clients | General depletion of client proteins involved in signal transduction, migration, and DNA repair was observed [3]. | [3] |
Table 2: Clinical Evidence of Client Protein Modulation
| Trial Phase & Context | Client Proteins Assessed | Key Findings & Strength of Validation | Source / Citation |
|---|---|---|---|
| Phase I (Solid Tumors) | 210 client proteins via RPPA | No statistically significant modulation in 9 paired tumor biopsies; clustering revealed patient subgroups with different protein expression patterns [4]. | [4] |
| Phase I/II (Prostate Cancer, combo with Abiraterone) | AR, GR in CTCs and tumor biopsies | Transient decrease in AR in CTCs; only a modest decrease in AR and GR in paired tumor samples [5]. | [5] |
| Phase I (Solid Tumors) | - | Target engagement was confirmed by transcriptional upregulation of Hsp70 and Hsp27 in PBMCs [4]. | [4] |
For researchers aiming to validate this compound's activity, the following core methodologies have been employed.
This is a fundamental method to directly assess client protein levels after drug treatment.
This protocol assesses the drug's effect in a clinical or preclinical in vivo setting.
This method is used to measure the downstream effects of HSP90 inhibition on heat shock protein genes, which serves as a biomarker for target engagement.
The diagram below illustrates the core mechanism of this compound and a key resistance pathway identified in research.
The clinical validation of this compound presents a more complex picture than preclinical models. A significant challenge identified in recent research is the HSF1-HSP90 feedback axis [6]. While this compound effectively inhibits HSP90, this disruption can trigger a compensatory cellular stress response. The transcription factor HSF1 becomes activated and induces a rebound synthesis of HSPs, which can potentially re-stabilize oncoproteins and limit the drug's efficacy [6]. This mechanism may explain the discrepancy between strong preclinical data and more modest clinical results, highlighting an important area for future combination therapies.
| Cancer Type | Model / Cell Line | Treatment Groups | Key Efficacy & Survival Findings | Source |
|---|
| Colorectal Cancer | HT55 & SNU1544 xenografts [1] | • Control • Onalespib mono • 177Lu-DOTA-M5A mono • Combination (this compound + 177Lu-DOTA-M5A) | • Combination: Most substantial tumor growth reduction (4-fold vs control); 33% increase in median survival vs 177Lu-DOTA-M5A monotherapy [1]. • Combination effects were comparable/superior to a double dose of 177Lu-DOTA-M5A monotherapy [1]. | | | Neuroendocrine Tumors (NETs) | BON xenografts [2] [3] | • Control • this compound mono • 177Lu-DOTATATE mono • Combination (this compound + 177Lu-DOTATATE) | • Combination: 73% delay in tumor doubling time vs control (vs 33% with mono); 3-fold increase in complete remission rate (29% vs 8%) vs 177Lu-DOTATATE mono [2] [3]. • Favorable toxicity profile: Reduced renal damage vs 177Lu-DOTATATE mono [2]. | | | Colorectal Cancer | HCT116 xenografts [4] | • Control • this compound mono • Radiotherapy (RT) mono • Combination (this compound + RT) | • This compound mono: Doubled survival vs control [4]. • Combination: Substantial tumor growth delay; survival prolonged by a factor of 3 vs control [4]. | | | Thyroid Cancer | BHT-101 xenografts [5] | • Sorafenib mono • Combination (this compound + Sorafenib) | • Combination: Significantly inhibited tumor growth and prolonged median survival vs sorafenib monotherapy [5]. | |
Here are the detailed methodologies from the in vivo studies cited above, which are crucial for interpreting the data.
Colorectal Cancer with 177Lu-DOTA-M5A [1]
Neuroendocrine Tumors with 177Lu-DOTATATE [2]
Colorectal Cancer with External Beam Radiotherapy [4]
This compound is a second-generation HSP90 inhibitor. Its synergistic effect in combination therapies stems from its ability to simultaneously disrupt multiple cancer-promoting pathways and cellular processes.
The diagram below illustrates the key mechanisms by which this compound enhances the efficacy of radiotherapy and targeted therapies.
The primary mechanisms include:
The table below summarizes the key findings from recent studies on Onalespib in combination with radiotherapy.
| Cancer Type / Model | Combination Therapy | Key Synergistic Effects | Proposed Molecular Mechanisms | Experimental Data & Models | Stage of Research |
|---|
| Glioblastoma (GBM) [1] [2] | this compound + External Beam Radiotherapy | • Synergistically enhanced radiosensitivity [1] • Increased cell death [1] • Reduced migration capacity [1] • Activation of apoptotic signaling [1] | • Depletion of HR repair proteins (CHK1, RAD51) [1] • Modulation of DDR proteins (ATM, DNA-PKcs) [1] • Alteration of protein expression in growth signaling, immune modulation, and angiogenesis pathways [1] | • Cell lines: U343 MG, U87 MG, patient-derived U3013MG, U3024MG [1] • Models: 2D monolayers, 3D multicellular spheroids [1] • Assays: XTT, clonogenic survival, Proximity Extension Assay for proteomics [1] | Preclinical in vitro | | Castration-Resistant Prostate Cancer (CRPC) [3] | this compound + Abiraterone Acetate + Prednisone/Prednisolone | • Transient decrease in Circulating Tumor Cell (CTC) counts [3] • Transient reduction in Androgen Receptor (AR) expression in CTCs [3] • No objective or PSA responses observed [3] | • HSP72 significantly upregulated (confirming target engagement) [3] • Only modest decrease in AR and GR in tumor biopsies [3] | • Trial Design: Phase 1/2, randomized • Patients: 48 men with CRPC progressing on AA/P [3] • Dosing: Two intravenous regimens (once and twice weekly) [3] | Clinical Trial (Phase 1/2) | | Triple-Negative Breast Cancer (TNBC) [4] | this compound + Paclitaxel (Note: not combined with RT in this study) | • Antitumor activity in patients with advanced TNBC [4] • Complete responses in some patients with prior taxane therapy [4] | • HSP90 inhibition leads to degradation of client proteins implicated in paclitaxel resistance (e.g., cRAF) [4] | • Trial Design: Phase Ib, dose escalation • Patients: 31 with advanced TNBC [4] • RP2D: 260 mg/m² this compound with 80 mg/m² paclitaxel [4] | Clinical Trial (Phase Ib) |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key preclinical study.
Cell Lines and Culture [1] [2]:
Drug Preparation and Treatment [1] [2]:
Viability and Survival Assays [1] [2]:
Proteomic Analysis [1]:
The synergy between this compound and radiotherapy stems from the central role of HSP90 in stabilizing proteins crucial for cancer cell survival, particularly the DNA Damage Response (DDR) machinery. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
Diagram 1: Mechanism of this compound's synergistic effect with radiotherapy and the key experimental workflow used in preclinical validation. PEA: Proximity Extension Assay.
The data indicates that the therapeutic synergy of this compound is highly context-dependent.
For continued investigation, future research should focus on:
The table below summarizes the core differences in how onalespib and enzalutamide target the androgen receptor pathway.
| Feature | This compound (HSP90 Inhibitor) | Enzalutamide (2nd Generation Antiandrogen) |
|---|---|---|
| Primary Target | Heat Shock Protein 90 (HSP90) [1] [2] [3] | Androgen Receptor (AR) Ligand-Binding Domain (LBD) [4] [5] |
| Effect on AR-FL | Destabilizes protein, induces proteasomal degradation [1] [2] | Antagonizes binding, inhibits nuclear translocation and DNA binding [4] [5] |
| Effect on AR-V7 | Depletes protein by reducing its mRNA splicing; does not interact with/chaperone the protein itself [1] | No direct effect (AR-V7 lacks the LBD, which is enzalutamide's target) [4] |
| Key Mechanistic Outcome | Simultaneously depletes multiple oncogenic clients (AR-FL, AR-V7, AKT, etc.) via disruption of HSP90 chaperone function [1] [3] | Blocks androgen-driven AR transcriptional programs; effectiveness is bypassed by AR-V7 expression [4] |
This relationship and the point of therapeutic failure for enzalutamide can be visualized in the pathway below:
The table below consolidates quantitative findings from preclinical and clinical studies.
| Assay / Model | This compound Finding | Enzalutamide Finding | Context & Notes |
|---|---|---|---|
| In Vitro AR-V7 Depletion (22Rv1 cells) | Reduced AR-V7 protein levels [1] | No direct effect on AR-V7 protein [4] | This compound acts via mRNA splicing disruption [1] |
| Global Splicing Changes (RNA-seq) | Altered splicing of 557+ genes, including AR [1] | Information not available in search results | Demonstrates broad impact on RNA processing beyond AR [1] |
| Clinical Trial (Phase I/II) | Combined with abiraterone in CRPC: No objective or PSA responses; modest AR depletion in CTCs/tissue [2] | Information not available in search results | Highlights challenge of translating preclinical efficacy to clinical success [2] |
| Resistance Marker (AR-V7) | Potential therapeutic strategy against AR-V7-driven resistance [1] | Key driver of clinical resistance [4] [5] | AR-V7 presence in CRPC is major cause of enzalutamide treatment failure [4] [5] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Cell-Based Assays for HSP90 Inhibition (this compound) This protocol is synthesized from experiments detailed in [1].
2. In Vivo Efficacy Study (Xenograft Model) While the search results for this compound detail a clinical trial [2], a standard protocol for evaluating HSP90 inhibitors in vivo, based on similar studies [3], is outlined below.
The data suggests that this compound and enzalutamide are not direct substitutes but represent different strategic approaches.
| Metric | Experimental Model / Cell Line | Result / Value | Significance / Combination Index (CI) |
|---|---|---|---|
| Combination Index (CI) | Glioma cell lines (unspecified) [1] | CI = 0.11 - 0.7 [1] [2] | Strong synergism (CI < 1 indicates synergy; lower value = stronger effect) |
| In Vitro Cell Viability | Glioma cell lines & patient-derived glioma-initiating cells (GSCs) [1] | Significant reduction vs. single agents [1] | Enhanced anti-proliferative effect |
| In Vivo Survival (Zebrafish) | Orthotopic zebrafish glioma model [1] | Significant extension vs. single agent or control [1] | Reduced tumor burden and prolonged survival |
| In Vivo Survival (Mouse) | Patient-derived GSC xenograft in NOD/SCID mice [1] | Significant improvement vs. vehicle or single agent [1] | Potent activity in clinically relevant model |
The key findings are primarily derived from a foundational 2017 study published in Clinical Cancer Research [1]. Here are the essential experimental details:
The synergistic effect arises from the complementary mechanisms of the two drugs, with this compound simultaneously disrupting multiple survival pathways that glioma cells depend on.
The diagram above illustrates how this compound creates a "synthetic lethal" environment by weakening the cancer cell's defenses, making it exceptionally vulnerable to TMZ-induced DNA damage.
The table below summarizes the key quantitative data and experimental findings for this compound (AT13387) from recent studies:
| Aspect | Measurement/Result | Experimental Context |
|---|---|---|
| Direct Binding Potency | Dissociation constant (Kd) = 0.71 nM [1] | Measurement of binding affinity to the HSP90 N-terminal domain [1]. |
| Blood-Brain Barrier (BBB) Penetration | Effectively crosses the BBB to inhibit HSP90 in vivo [2]. | Study in non-tumor bearing mice; supported by efficacy in intracranial glioma models [2]. |
| Anti-proliferative Efficacy (IC50) | ~100-200 nM (single agent, 72h treatment) [3]. | Cell viability (XTT) assays in glioblastoma (GBM) cell lines [3]. |
| Radiosensitization Effect | Synergistic effect (Combination Index, CI < 0.9) with radiotherapy [4]. | Clonogenic survival assays in HCT116 and A431 cells. Synergy most prominent in radiosensitive models [4]. |
| Chemosensitization Effect | Synergistic effect with Temozolomide (TMZ) in glioma models [2]. | In vitro combo studies (WST-1/colony forming) & in vivo xenograft models showing survival extension [2]. |
| Key Client Protein Modulation | Depletion of EGFR, EGFRvIII, p-AKT, AKT [2]. | Immunoblotting analysis in glioma cell lines and patient-derived glioma-initiating cells (GSCs) [2]. |
| Functional Phenotypic Effects | Significant reduction in cell migration and angiogenesis [2]. | In vitro wound healing (migration) and tube formation (angiogenesis) assays [2]. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited experiments.
Cell Viability and Anti-proliferative Assays (XTT/WST-1): Cells (e.g., glioblastoma lines U343 MG, U87 MG) are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-100 nM) for 24-48 hours. For combination studies, cells are irradiated (1-6 Gy) 24 hours after drug incubation. Cell viability is measured 72 hours post-treatment using a commercial XTT or WST-1 kit according to the manufacturer's protocol, and absorbance is read with a plate reader [3] [2].
Clonogenic Survival Assay: Cells are treated with this compound or vehicle for 24 hours. Afterwards, they are trypsinized, counted, and seeded at low density (e.g., 100-1000 cells/well) in triplicate. Cells are then irradiated (0-6 Gy) and left to form colonies for 7-14 days. Colonies are fixed, stained with crystal violet, and counted manually or with an automated colony counter. The Combination Index (CI) is calculated using software like Compusyn to determine synergy (CI < 1), additivity (CI ≈ 1), or antagonism (CI > 1) [2] [4].
Immunoblotting for Client Protein Degradation: Cells are lysed after treatment with this compound. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE gel electrophoresis and transferred to a membrane. The membrane is blocked and then probed with primary antibodies against HSP90 client proteins (e.g., EGFR, AKT, ERK) and loading controls (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using chemiluminescence detection [2].
In Vitro Migration (Wound Healing) Assay: Cells are seeded in multi-well plates and grown to confluence. A sterile pipette tip is used to create a scratch ("wound"). The cells are then treated with this compound and/or radiation. Images of the scratch are taken at regular intervals (e.g., 0, 24, 48 hours) using a microscope. The migration distance is quantified by measuring the change in scratch width using image analysis software like ImageJ [2] [4].
To help visualize the drug's mechanism and a typical experimental pipeline, I have created the following diagrams using DOT language.
Diagram Title: this compound's Mechanism of HSP90 Inhibition
Diagram Title: In Vitro Experimental Workflow for this compound